molecular formula C4H10ClNS B2408728 Thiolan-3-amine hydrochloride CAS No. 89123-28-4

Thiolan-3-amine hydrochloride

Cat. No.: B2408728
CAS No.: 89123-28-4
M. Wt: 139.64
InChI Key: GYVSFOHSVVNCKC-UHFFFAOYSA-N
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Description

Thiolan-3-amine hydrochloride is a chemical building block of interest in medicinal and synthetic chemistry. The core structure, Thiolan-3-amine (CAS 101993-01-5), also known as tetrahydro-3-thienylamine, is a saturated heterocycle featuring both an amine group and a thioether sulfur within a tetrahydrothiophene ring, with a molecular weight of 103.19 g/mol and a molecular formula of C4H9NS . The hydrochloride salt form improves the compound's stability and handling for research applications. This compound serves as a versatile synthon for constructing more complex molecules. For instance, its amine group can be readily functionalized, as demonstrated in derivatives like N-(4-Methoxyphenyl)thiolan-3-amine (CAS 864424-74-8) . The saturated thiolane ring system is a key structural motif in drug discovery. Researchers value this compound for its potential in developing new pharmaceuticals, agrochemicals, and as a ligand in catalysis. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVSFOHSVVNCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89123-28-4
Record name thiolan-3-amine hydrochloride
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Foundational & Exploratory

A Senior Application Scientist's Guide to Thiolan-3-amine Hydrochloride: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: In the landscape of medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is relentless. While aromatic heterocycles have long been a mainstay, the strategic incorporation of saturated, three-dimensional scaffolds is now recognized as a critical approach to escape "flatland" and access new, more selective biological targets. Thiolan-3-amine hydrochloride (CAS 101993-01-5), a saturated sulfur-containing heterocycle, represents a quintessential building block in this paradigm. Its constrained, non-planar ring system combined with a synthetically versatile primary amine offers a powerful tool for optimizing pharmacokinetic profiles and exploring complex structure-activity relationships. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and strategic applications, grounded in field-proven chemical principles.

Section 1: Core Physicochemical & Spectroscopic Profile

Thiolan-3-amine, also known as tetrahydrothiophen-3-amine, is a cyclic thioether bearing a primary amine. For practical applications in synthesis and screening, it is almost exclusively utilized as its hydrochloride salt. The rationale is straightforward: the salt form confers superior thermal stability, reduced volatility, and, most importantly, enhanced solubility in the polar protic and aqueous solvent systems frequently employed in both reaction workups and biological assays.

Caption: Chemical Structure of this compound.

Key Physicochemical Data

The fundamental properties of the parent amine and its hydrochloride salt are summarized below. Note that some values are computed, as extensive experimental data for this specific reagent is not widely published.

PropertyValue (Thiolan-3-amine Free Base)Value (Hydrochloride Salt)Source
CAS Number 101993-01-5101993-01-5PubChem[1]
Molecular Formula C₄H₉NSC₄H₁₀ClNSPubChem[1]
Molecular Weight 103.19 g/mol 139.65 g/mol PubChem[1]
IUPAC Name thiolan-3-aminethiolan-3-aminium chloridePubChem[1]
Topological Polar Surface Area 46.8 Ų26.0 Ų (cation)PubChem[1]
Hydrogen Bond Donors 13PubChem[1]
Hydrogen Bond Acceptors 21PubChem[1]
Predicted Solubility -High in Water, Methanol, DMSOPrinciple
Predicted Spectroscopic Signature

¹H NMR (400 MHz, D₂O): The choice of D₂O as a solvent is strategic; it simplifies the spectrum by exchanging the acidic ammonium protons (-NH₃⁺), causing their signal to disappear. This is a classic confirmatory test for exchangeable protons.

  • δ 3.5-3.8 ppm (m, 1H): The proton at the C3 position (CH-NH₃⁺) is expected to be the most downfield of the ring protons due to the direct deshielding effect of the adjacent ammonium group.

  • δ 2.8-3.3 ppm (m, 4H): The four protons on the carbons adjacent to the sulfur atom (C2 and C5) will appear as complex multiplets. Their chemical shift is influenced by the electronegativity of the sulfur atom.

  • δ 2.1-2.5 ppm (m, 2H): The two protons on the C4 carbon are expected to be the most upfield of the ring protons.

¹³C NMR (100 MHz, D₂O):

  • δ 55-60 ppm: The C3 carbon, directly attached to the nitrogen, will be significantly downfield.

  • δ 35-40 ppm: The C2 and C5 carbons, adjacent to the sulfur atom.

  • δ 30-35 ppm: The C4 carbon, furthest from the heteroatoms.

FT-IR (KBr Pellet):

  • 2800-3100 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺).

  • 2900-2980 cm⁻¹ (medium): C-H stretching vibrations of the methylene groups in the ring.

  • ~1580-1610 cm⁻¹ (medium): Asymmetric N-H bending of the ammonium group.

  • ~1500-1530 cm⁻¹ (medium): Symmetric N-H bending.

  • ~650-700 cm⁻¹ (weak): C-S stretching vibration.

Section 2: Synthesis and Purification Protocol

The most logical and industrially scalable synthesis of Thiolan-3-amine initiates from the corresponding ketone, Tetrahydrothiophen-3-one , a readily available pharmaceutical intermediate[3][4]. The core transformation is a reductive amination , a cornerstone reaction in amine synthesis due to its high efficiency and selectivity[5].

start Tetrahydrothiophen-3-one (Precursor) step1 Step 1: Reductive Amination (e.g., NH₄OAc, NaBH₃CN in MeOH) start->step1 intermediate Thiolan-3-amine (Free Base) step1->intermediate step2 Step 2: Salt Formation (HCl in Ether or IPA) intermediate->step2 product This compound (Final Product) step2->product caption Figure 2.High-Level Synthesis Workflow.

Caption: High-Level Synthesis Workflow.

Step-by-Step Laboratory Protocol

This protocol describes a self-validating system for producing high-purity this compound. Each step is chosen for reliability and scalability.

PART A: Reductive Amination

  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Tetrahydrothiophen-3-one (10.2 g, 100 mmol) and methanol (200 mL).

  • Ammonia Source: Add ammonium acetate (38.5 g, 500 mmol, 5.0 equiv.). The large excess of the ammonia source is critical to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.

  • Stirring and Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Reduction: Cool the flask to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (9.4 g, 150 mmol, 1.5 equiv.) portion-wise over 30 minutes. Causality Note: NaBH₃CN is the reductant of choice here because it is selective for the protonated imine intermediate over the starting ketone, preventing unwanted alcohol formation. Its reactivity is also moderate and controllable at this pH.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (16-18 hours). Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.

  • Workup: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent (Caution: gas evolution). Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Dilute the aqueous residue with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities. Basify the aqueous layer to pH >12 with 50% NaOH solution, ensuring the mixture remains cool in an ice bath. Extract the free amine product with dichloromethane (3 x 75 mL).

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Thiolan-3-amine as a crude oil.

PART B: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free amine oil from the previous step in isopropanol (IPA) (50 mL).

  • Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed. The use of ethereal or isopropanolic HCl is crucial to avoid introducing water, which would hinder crystallization.

  • Isolation and Drying: Stir the resulting slurry at 0 °C for 1 hour. Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under high vacuum to a constant weight. This yields the final this compound product.

Section 3: Chemical Reactivity & Safe Handling

The synthetic value of this compound lies in the predictable and robust reactivity of its primary amine. After deprotonation with a suitable base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile, readily participating in a wide array of C-N bond-forming reactions that are central to library synthesis and lead optimization.

Caption: Core Synthetic Transformations.

  • Amide Bond Formation: Reaction with acyl chlorides, activated esters, or carboxylic acids (using coupling agents like HATU or EDC) yields stable amide derivatives. This is the most common method for incorporating the scaffold into peptide mimics or other complex molecules.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, a privileged functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and mimic phosphate groups.

  • N-Alkylation: Further reductive amination with aldehydes or ketones yields secondary amines, allowing for the introduction of diverse substituents to probe specific binding pockets of a biological target.

Safety & Handling

According to aggregated GHS data, Thiolan-3-amine is a hazardous substance requiring careful handling.[1]

Hazard TypeGHS ClassificationPrecautionary Measures
Acute Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling. Seek medical attention if ingested.
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs.
Eye Damage H318: Causes serious eye damageWear safety glasses with side-shields or goggles. In case of contact, rinse cautiously with water for several minutes.
Respiratory H335: May cause respiratory irritationUse only in a well-ventilated area or fume hood. Avoid breathing dust/fumes.
Flammability H227: Combustible liquidKeep away from heat, sparks, and open flames.

Handling Protocol: Always handle this compound in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 4: Strategic Application in Drug Discovery

The utility of this compound extends beyond its simple reactivity. Its incorporation into a drug candidate is a deliberate design choice aimed at optimizing molecular properties. Saturated heterocycles, or "sp³-rich" scaffolds, are increasingly sought after to improve upon the often-poor physicochemical properties of flat, aromatic compounds.

Key Advantages of the Thiolan Scaffold:

  • Improved Solubility: The non-planar, polar nature of the thiolane ring can disrupt crystal packing and improve aqueous solubility compared to a corresponding carbocyclic or aromatic ring, which is a major advantage for oral bioavailability.

  • Metabolic Stability: The tetrahydrothiophene ring generally possesses greater metabolic stability compared to electron-rich aromatic systems that are prone to oxidative metabolism by cytochrome P450 enzymes.

  • Three-Dimensionality: The puckered five-membered ring presents substituents in precise three-dimensional vectors. This allows for more specific and higher-affinity interactions with the complex topology of protein binding sites, potentially leading to enhanced potency and selectivity.

Caption: Role of Building Blocks in Drug Discovery.

By using this compound as a starting point, discovery teams can rapidly generate libraries of novel compounds where the core 3D structure is maintained while peripheral groups are varied. This systematic approach is fundamental to modern Structure-Activity Relationship (SAR) studies, accelerating the journey from an initial "hit" to a viable drug candidate.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for imparting desirable drug-like properties. Its stable, soluble salt form, straightforward synthesis from a common intermediate, and versatile primary amine handle make it an exceptionally practical building block. For researchers and drug development professionals, understanding the causality behind its use—from the choice of a reductive amination strategy to the deliberate incorporation of its sp³-rich scaffold to enhance solubility and 3D topology—is key to unlocking its full potential in the design of next-generation therapeutics.

References

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google P
  • Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration - Organic Chemistry Portal. (URL: [Link])

  • CN105218490B - Preparation method of (R)
  • Asymmetric Synthesis of 3-Amine-tetrahydrothiophenes with a Quaternary Stereocenter via Nickel(II)/Trisoxazoline-Catalyzed Sulfa - American Chemical Society. (URL: [Link])

  • Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones | Organic Letters - ACS Publications. (URL: [Link])

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - NIH. (URL: [Link])

  • Functional Groups In Organic Chemistry - Master Organic Chemistry. (URL: [Link])

  • Thiolan-3-amine | C4H9NS | CID 522918 - PubChem. (URL: [Link])

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - MDPI. (URL: [Link])

  • US6414013B1 - Thiophene compounds, process for preparing the same, and pharmaceutical compositions containing the same background of the invention - Google P
  • CN101575329B - Preparation method of tetrahydrothiophene-3-ketone and intermediate - Google P
  • 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem. (URL: [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies - ResearchGate. (URL: [Link])

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives | Request PDF - ResearchGate. (URL: [Link])

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Sources

The Sulfolane Scaffold: A Technical Guide to 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, a sulfolane derivative, represents one such critical building block. While seemingly simple, its rigid, polar, and three-dimensional structure offers a unique vector space for chemical exploration, making it an increasingly valuable starting point for the synthesis of novel therapeutic agents.

This guide provides an in-depth technical overview of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride for researchers, medicinal chemists, and drug development scientists. Moving beyond a simple catalog of properties, we will delve into its structural significance, practical applications, a detailed synthetic pathway, and the critical safety considerations necessary for laboratory use. The primary focus will be on its emerging role as a core component in the design of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.

Section 1: Molecular Structure and Physicochemical Properties

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, also known by its synonym 3-aminosulfolane hydrochloride, is the salt form of a saturated, five-membered heterocyclic amine. The defining feature is the sulfone group (SO₂), which imparts significant polarity and metabolic stability to the thiophene ring. The hydrochloride salt form is typically used to improve the compound's shelf-life and handling characteristics, as the free amine is more susceptible to degradation.[1]

The presence of the electron-withdrawing sulfone group significantly influences the chemical properties of the entire molecule, particularly the basicity of the amino group and the reactivity of the ring's C-H bonds.

Key Physicochemical Data

The following table summarizes the essential quantitative data for 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride.

PropertyValueSource(s)
IUPAC Name 1,1-dioxothiolan-3-amine;hydrochloride[2]
Synonym(s) 3-Aminosulfolane hydrochloride[3]
CAS Number 51642-03-6[4]
Molecular Formula C₄H₁₀ClNO₂S[2]
Molecular Weight 171.65 g/mol [2]
Appearance White to off-white crystalline solid[4]
Melting Point 208-209 °C[4]
Boiling Point 334.9 °C at 760 mmHg (Predicted)[3]
Density 1.314 g/cm³ (Predicted)[3]
Topological Polar Surface Area 68.5 Ų[2]
Solubility Precise quantitative data is not widely published, but as a hydrochloride salt of a small amine, it is expected to have good solubility in water and polar protic solvents like methanol and ethanol, with limited solubility in non-polar organic solvents.

Section 2: Significance in Medicinal Chemistry - Targeting the Nrf2 Antioxidant Pathway

The sulfolane moiety is not merely a passive scaffold; it is an active participant in molecular recognition and a key driver of biological activity. A significant body of research has identified derivatives of 3-aminotetrahydrothiophene 1,1-dioxide as potent, non-electrophilic activators of the Nrf2 signaling pathway.[5]

The Keap1-Nrf2-ARE Signaling Axis

Under normal physiological conditions, the transcription factor Nrf2 is held inactive in the cytoplasm by its repressor protein, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2.[6] In response to cellular stress (e.g., oxidative or electrophilic stress), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[6]

Traditional Nrf2 activators, such as sulforaphane, are often electrophilic molecules that react covalently with cysteine residues on Keap1. While effective, this mechanism can lead to off-target effects and potential toxicity. The class of compounds derived from 3-aminotetrahydrothiophene 1,1-dioxide represents a newer, non-electrophilic approach, offering the potential for a better safety profile.[5] It is hypothesized that these molecules interact non-covalently with the Keap1 protein, disrupting the Keap1-Nrf2 complex and triggering the same protective downstream cascade.

// Caption labelloc="b"; label="Mechanism of Nrf2 activation by a sulfolane derivative."; }

Caption: Proposed mechanism of Nrf2 activation by a sulfolane derivative.

Section 3: Synthesis and Characterization

While 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is commercially available, understanding its synthesis is crucial for analogue development. A direct, one-pot synthesis from a single source is not commonly cited. Therefore, a robust and scientifically sound two-part protocol is presented below, combining the synthesis of the free amine with a standard method for hydrochloride salt formation.

Part A: Synthesis of 3-Aminotetrahydrothiophene 1,1-Dioxide (Free Amine)

This procedure is based on the well-established reaction of butadiene sulfone (3-sulfolene) with ammonia, followed by reduction. The initial reaction creates the unsaturated aminothiophene dioxide, which is then reduced to the target saturated ring system.

Synthesis_Workflow start Butadiene Sulfone (3-Sulfolene) step1 Reaction with Ammonia (NH₃) in an autoclave start->step1 intermediate 3-Amino-2,5-dihydrothiophene-1,1-dioxide step1->intermediate step2 Catalytic Hydrogenation (e.g., Pd/C, H₂ gas) intermediate->step2 product 3-Aminotetrahydrothiophene-1,1-dioxide (Free Amine) step2->product step3 Dissolution in Anhydrous Solvent (e.g., Diethyl Ether, Isopropanol) product->step3 step4 Addition of Anhydrous HCl (e.g., HCl in Dioxane or as gas) step3->step4 final_product 3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride step4->final_product

Caption: Overall workflow for the synthesis of the target hydrochloride salt.

  • Reaction Setup: In a high-pressure autoclave, charge butadiene sulfone and a significant molar excess of aqueous ammonia.

    • Causality: The autoclave is necessary to contain the pressure generated by heating ammonia. The large excess of ammonia drives the Michael addition reaction forward and minimizes side reactions.

  • Reaction: Seal the autoclave and heat to 100-120 °C with stirring for 12-24 hours. The pressure will increase significantly.

  • Workup & Isolation: Cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the aqueous solution under reduced pressure to obtain the crude unsaturated amine, 3-amino-2,5-dihydrothiophene-1,1-dioxide.

  • Reduction Setup: Dissolve the crude product from the previous step in a suitable solvent such as ethanol or methanol. Add a catalytic amount (5-10 mol%) of palladium on carbon (Pd/C).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically 50-100 psi). Stir vigorously at room temperature for 8-16 hours.

    • Causality: Catalytic hydrogenation is a standard and efficient method for reducing carbon-carbon double bonds without affecting the sulfone group. Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas.

  • Final Isolation: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-aminotetrahydrothiophene 1,1-dioxide as a solid or oil. This can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.

Part B: Conversion to Hydrochloride Salt

This is a standard acid-base reaction to form the ammonium salt. The key is to use anhydrous (dry) conditions to prevent the product from becoming oily or difficult to handle, as amine hydrochlorides can be hygroscopic.[7]

  • Dissolution: Dissolve the crude or purified free amine from Part A in a minimal amount of a dry, non-protic solvent such as anhydrous diethyl ether, dioxane, or ethyl acetate.

  • Acidification: While stirring the solution at 0 °C (ice bath), slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of a solution of anhydrous HCl (e.g., 4M HCl in dioxane or a freshly prepared solution of HCl gas in isopropanol).[8]

    • Causality: Using a pre-made anhydrous HCl solution is safer and more controlled than bubbling HCl gas directly. The low temperature helps to control the exotherm of the neutralization reaction and often promotes better crystal formation.

  • Precipitation: The hydrochloride salt should precipitate out of the solution as a white solid. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material. Dry the product under high vacuum to remove all residual solvent and HCl.

  • Characterization (Self-Validation): The final product should be characterized to confirm its identity and purity. Key techniques include:

    • Melting Point: Compare with the literature value (208-209 °C). A sharp melting point is indicative of high purity.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure.

    • FTIR Spectroscopy: Look for characteristic peaks corresponding to the N-H bonds of the ammonium salt, and the S=O stretches of the sulfone.

Section 4: Spectroscopic Profile

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data from analogous thiophene dioxides.

  • ¹H NMR (in D₂O): The spectrum is expected to be complex due to the non-symmetrical nature of the ring.

    • The proton on the carbon bearing the amino group (C3-H) would appear as a multiplet, likely in the range of 3.8-4.2 ppm.

    • The four protons on the carbons adjacent to the sulfone group (C2-H₂ and C5-H₂) would appear as complex multiplets further downfield, likely between 3.2-3.7 ppm.

    • The two protons on C4 would also be a multiplet, likely shifted further upfield, around 2.4-2.8 ppm.

    • The amine protons (NH₃⁺) would exchange with D₂O and thus be invisible.

  • ¹³C NMR (in D₂O):

    • The carbon attached to the amino group (C3) would be expected around 55-60 ppm.

    • The carbons adjacent to the sulfone group (C2 and C5) would be shifted downfield, appearing in the range of 50-55 ppm.

    • The C4 carbon would be the most upfield, likely around 25-30 ppm.

  • FTIR (KBr Pellet):

    • N-H Stretch: A broad band from ~3100-2800 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group.

    • S=O Stretch: Two strong, characteristic absorption bands for the sulfone group will be present. An asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1120-1160 cm⁻¹.

Section 5: Safety, Handling, and Storage

As a research chemical, 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride must be handled with appropriate care in a laboratory setting.

  • Hazard Identification: The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[9]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile). All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the water supply.

Conclusion

3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is more than just a simple heterocyclic amine; it is a strategically important building block for modern medicinal chemistry. Its rigid sulfolane core provides a stable and polar anchor for building molecular complexity, while its demonstrated utility in developing non-electrophilic Nrf2 activators places it at the forefront of research into therapies for oxidative stress-related diseases. By understanding its fundamental properties, synthetic routes, and biological significance, researchers are well-equipped to leverage this powerful scaffold in the design of the next generation of therapeutic agents.

References

  • Jo, A., et al. (2021). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chemsrc (2023). 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. Chemsrc.com. Available at: [Link]

  • ChemBK (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. ChemBK.com. Available at: [Link]

  • ResearchGate (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. Available at: [Link]

  • PubChem (n.d.). 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem (n.d.). 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Pan, X., et al. (2011). An efficient synthesis of (R)-3-aminothiolane. Journal of Chemical Research. Available at: [Link]

  • ScienceMadness Discussion Board (2008). Converting to the hydrochloric salt for storage?. Sciencemadness.org. Available at: [Link]

  • Hunter, G.A. & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]

  • ResearchGate (2017). Synthesis and characterization of sulfolane-based amino alcohols: A combined experimental and computational study. ResearchGate. Available at: [Link]

  • Saliu, F., et al. (2022). Regulatory mechanism of sulforaphane Keap1-Nrf2-ARE signaling pathway and induction phase II metabolic enzyme expression. Foods. Available at: [Link]

  • ScienceMadness Discussion Board (2008). Converting to the hydrochloric salt for storage?. Sciencemadness.org. Available at: [Link]

Sources

Thiolan-3-amine HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Thiolan-3-amine Hydrochloride

Part 1: Executive Technical Summary

This compound (also known as 3-Aminotetrahydrothiophene HCl) is a heterocyclic building block characterized by a five-membered saturated ring containing a sulfur atom and a primary amine at the 3-position.[1]

Critical Distinction: Researchers frequently confuse this compound with its oxidized analog, 3-Aminotetrahydrothiophene 1,1-dioxide (Sulfolane amine).[1] While the dioxide is a shelf-stable, crystalline solid often used in high-throughput screening, the thiolane (reduced sulfur) form described here requires specific handling due to the reactivity of the sulfide lone pairs.[1] This molecule is a bioisostere for cyclopentylamine and proline, offering unique lipophilicity profiles and metal-coordination capabilities in medicinal chemistry scaffolds.[1]

Part 2: Physicochemical Profile

The following data represents the hydrochloride salt form (


 stoichiometry).
PropertySpecificationNotes
IUPAC Name Tetrahydrothiophen-3-amine hydrochloride
Common Synonyms 3-Aminotetrahydrothiophene HCl; 3-Aminothiolane HCl
Molecular Formula

Hill Notation
Formula Weight 139.65 g/mol Free Base: ~103.19 g/mol
CAS Number 89123-28-4 (Free Base)Note: HCl salt is often prepared in situ or custom synthesized.[1][2][3][4]
Chirality C3 is a stereocenterAvailable as (R), (S), or Racemic.
Solubility Water, Methanol, DMSOPoor solubility in non-polar ethers/alkanes.
pKa (Conj. Acid) ~9.5 - 10.0Estimated; typical for secondary alkyl amines.[1]
Stability Oxidation Sensitive Sulfur atom oxidizes to sulfoxide/sulfone upon prolonged air exposure.

Part 3: Synthetic Utility & Reactivity

Chemoselectivity Challenges

The core challenge in utilizing thiolan-3-amine is managing the competing nucleophilicity between the amine (


)  and the thioether (

)
.[1]
  • Hard Electrophiles (Acyl chlorides, NHS esters): React preferentially with the amine.

  • Soft Electrophiles (Alkyl halides, Michael acceptors): Risk of S-alkylation (sulfonium salt formation).[1]

  • Oxidants: Peroxides or performic acid will rapidly oxidize the sulfur to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
Strategic Workflow

To maximize yield, the hydrochloride salt should be neutralized ("free-based") in situ under an inert atmosphere immediately prior to coupling.[1]

G Salt Thiolan-3-amine HCl (Stable Precursor) FreeBase Free Amine (Reactive Species) Salt->FreeBase Neutralization Base Base (DIPEA/Et3N) Inert Atmosphere (N2) Base->FreeBase Coupling Amide Coupling (R-COOH + HATU) FreeBase->Coupling Preferred Path Oxidation Oxidation Risk (mCPBA / Air) FreeBase->Oxidation Side Reaction Amide Thiolane-Amide Scaffold (Target) Coupling->Amide Sulfone Sulfone/Sulfoxide (Byproduct) Oxidation->Sulfone

Figure 1: Synthetic workflow illustrating the critical divergence between successful coupling and oxidative degradation.[1]

Part 4: Experimental Protocol

Protocol: In-Situ Neutralization and Amide Coupling

Objective: To couple Thiolan-3-amine HCl with a carboxylic acid while preventing sulfur oxidation.[1]

Materials:

  • Thiolan-3-amine HCl (1.0 eq)[1][5]

  • Carboxylic Acid Partner (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq) - Acts as both base and proton scavenger.[1]

  • Anhydrous DMF or DCM (Degassed).

Methodology:

  • Degassing: Sparge the reaction solvent (DMF/DCM) with nitrogen or argon for 15 minutes to remove dissolved oxygen. Rationale: Prevents S-oxidation.[1]

  • Activation: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in the solvent. Stir for 5 minutes.
    
  • Salt Addition: Add Thiolan-3-amine HCl (1.0 eq) directly as a solid.

  • Controlled Neutralization: Add DIPEA (3.0 eq) dropwise at

    
    .
    
    • Note: The first equivalent neutralizes the HCl salt; the subsequent equivalents drive the coupling.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash with saturated

    
     (removes unreacted acid) and Brine.
    
    • Caution: Avoid oxidizing washes (e.g., bleach or peroxide-containing solutions).[1]

  • Storage: Store the final product under inert gas at

    
     if the thioether remains unoxidized.
    

Part 5: Handling & Safety

  • Odor Control: Like most low-molecular-weight sulfur heterocycles, the free base has a characteristic "stench."[1] All manipulations involving the free base must occur in a fume hood. The HCl salt is generally odorless but can release the odor upon exposure to moisture/base.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator. Water absorption can lead to hydrolysis or stickiness, complicating precise weighing.

  • Waste Disposal: Segregate waste into "Sulfur-containing" streams. Do not mix with oxidizers (Nitric acid, Peroxides) to prevent exothermic sulfoxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522918, Thiolan-3-amine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Purification of 3-Aminothiolane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the solubility profile of 3-Aminothiolane hydrochloride (also known as Tetrahydrothiophen-3-amine hydrochloride ).

Executive Summary

3-Aminothiolane hydrochloride (Tetrahydrothiophen-3-amine HCl) is a heterocyclic amine salt critical in the synthesis of agrochemicals and pharmaceuticals. Its solubility behavior follows a distinct hierarchy governed by the ionic nature of the hydrochloride moiety and the lipophilicity of the thioether ring.

This guide provides a definitive analysis of its solubility in Water vs. Ethanol , elucidating the thermodynamic drivers behind these interactions. Furthermore, it details a field-proven recrystallization protocol that exploits these solubility differences for high-purity isolation.

Chemical Identity & Physicochemical Basis[1][2][3][4]

To understand the solubility, we must first analyze the solute-solvent interaction potential.

  • IUPAC Name: Tetrahydrothiophen-3-amine hydrochloride

  • Molecular Formula: C₄H₉NS·HCl

  • Molecular Weight: ~139.65 g/mol

  • Structure: A five-membered saturated ring containing sulfur, with a primary ammonium chloride group at the 3-position.

Lattice Energy vs. Solvation Enthalpy

As an amine hydrochloride, the crystal lattice is held together by strong electrostatic forces (ionic bonding) and hydrogen bonding between the ammonium protons (


) and chloride ions (

). Dissolution requires a solvent capable of overcoming this lattice energy (

) through favorable solvation enthalpy (

).

Solubility Profile: Water vs. Ethanol[5][6][7]

The solubility differential between water and ethanol is the fundamental lever used for the processing and purification of this compound.

A. Solubility in Water (High)[6][8][9]
  • Status: Highly Soluble (>100 mg/mL estimated based on structural analogs like 2-iminothiolane HCl).

  • Mechanistic Driver: Water (

    
    ) is a high-dielectric solvent. It effectively shields the electrostatic attraction between the organic ammonium cation and the chloride anion.
    
  • Solvation Shell: The water molecules form a tight hydration shell around the

    
     (via hydrogen bonding) and the ammonium headgroup. The hydrophilic nature of the ionic salt dominates the lipophilicity of the small thiolane ring.
    
B. Solubility in Ethanol (Moderate to High-Hot)
  • Status: Soluble (Temperature Dependent) .

  • Mechanistic Driver: Ethanol (

    
    ) has a significantly lower dielectric constant than water. While it can solvate the ions, the energy penalty is higher.
    
  • Temperature Sensitivity: At room temperature, solubility is moderate. However, at boiling point (78°C), the solubility increases drastically. This large

    
     (solubility differential) upon cooling is the basis for recrystallization.
    
C. Comparative Data Table
SolventDielectric Constant (

)
Solubility StatusInteraction TypeApplication
Water 80.1Very High Strong Ion-DipoleDissolution, Extraction
Ethanol 24.5Moderate (Cold) / High (Hot) Weaker Ion-DipoleRecrystallization Solvent
Acetone 20.7Low / Insoluble Dipole-Dipole (No H-bond donor)Anti-Solvent / Washing
Chloroform 4.8Insoluble Weak DispersionImpurity Removal (Free base extraction)

Visualization: Solvation Dynamics

The following diagram illustrates the competitive solvation mechanisms that dictate the solubility difference.

SolubilityMechanism Salt 3-Aminothiolane HCl (Solid Lattice) Water Water (High Dielectric) Salt->Water High Energy Overcome Ethanol Ethanol (Med Dielectric) Salt->Ethanol Moderate Energy Overcome Solvation_W Full Dissociation (Stable Hydration Shell) Water->Solvation_W Strong H-Bonding with Cl- and NH3+ Solvation_E Partial/Temp-Dependent Dissociation (Weaker Solvation) Ethanol->Solvation_E Weaker H-Bonding Steric Hindrance Result_W Homogeneous Solution Solvation_W->Result_W High Solubility Result_E Supersaturated Solution (Upon Cooling) Solvation_E->Result_E Recrystallization Potential

Figure 1: Comparative solvation dynamics showing why water dissolves the salt readily, while ethanol offers temperature-dependent solubility suitable for purification.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol if exact solubility data is required for your specific batch or polymorph.

  • Preparation: Dry the 3-Aminothiolane HCl salt in a vacuum desiccator over

    
     for 24 hours to remove hygroscopic moisture.
    
  • Saturation: Add excess salt to 10 mL of solvent (Water or Ethanol) in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume (e.g., 5 mL) of the filtrate in a tared weighing dish at 60°C under vacuum until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Ethanol/Acetone Recrystallization

This protocol utilizes the "Soluble in Hot Ethanol / Insoluble in Acetone" principle to remove impurities.

Objective: Purify crude 3-Aminothiolane HCl (e.g., post-synthesis brown solid).

Workflow:

  • Dissolution: Suspend the crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram of solid).

    • Note: If the salt does not fully dissolve, add small aliquots of water (dropwise) until clear (creating a solvent/co-solvent system).

  • Hot Filtration: While maintaining boiling temperature, filter rapidly to remove insoluble mechanical impurities (e.g., silica, charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

  • Anti-Solvent Addition: Once cooled, add Acetone (approx. 2-3 volumes relative to ethanol) to the mixture while stirring. This reduces the dielectric constant of the bulk solvent, forcing the salt to precipitate.

  • Isolation: Filter the white crystalline precipitate under vacuum.

  • Washing: Wash the filter cake with cold Acetone (in which the salt is insoluble) to remove surface mother liquor.

  • Drying: Dry under vacuum at 40°C.

RecrystallizationWorkflow Start Crude 3-Aminothiolane HCl Step1 Dissolve in Boiling Ethanol (Optional: Trace Water) Start->Step1 Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Cool to RT Step2->Step3 Step4 Add Anti-Solvent (Acetone) Step3->Step4 Step5 Precipitation of Pure Salt Step4->Step5 Step6 Wash with Cold Acetone Step5->Step6

Figure 2: Step-by-step purification workflow leveraging the differential solubility in Ethanol and Acetone.

Applications in Drug Development

The solubility profile of 3-Aminothiolane HCl is not merely a physical property but a tool for synthetic efficiency:

  • Intermediate Handling: In multi-step synthesis, the hydrochloride salt is often formed to protect the amine. Its high water solubility allows for aqueous extraction protocols where the salt remains in the aqueous phase while non-polar byproducts are extracted into organic solvents (e.g., Dichloromethane).

  • Free Base Liberation: To use the amine as a nucleophile, the salt is dissolved in minimal water, neutralized with base (NaOH or

    
    ), and the resulting oil (free amine) is extracted into an organic solvent.
    
  • Stability: The hydrochloride salt is significantly more stable to oxidation (sulfur oxidation to sulfoxide/sulfone) than the free base. Storing it as a dry, crystalline salt (purified via the ethanol method above) is standard industry practice.

References

  • Solvation of Amine Salts: Chemistry LibreTexts. "Physical Properties of Amines." Discusses the hydrogen bonding capability and solubility trends of amine salts in water vs. alcohols.

  • Synthesis and Purification: Molecules (MDPI). "Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate." Describes the purification of 3-aminothiolane hydrochloride by washing with acetone and redissolving in water.[1][2] [3]

  • Structural Analog Data: PubChem. "Thiophen-3-amine hydrochloride."[4] Provides physical property data for the aromatic analog, supporting the general solubility trends of thiophene-amine salts. [4]

  • Recrystallization Principles: University of Rochester, Dept. of Chemistry. "Tips & Tricks: Recrystallization." Validates the use of Ethanol/Acetone systems for amine salt purification.

Sources

Technical Guide: 3-Aminotetrahydrothiophene Free Base vs. Hydrochloride Salt Stability

[1]

Executive Summary

3-Aminotetrahydrothiophene (3-ATHT) is a valuable heterocyclic building block containing both a nucleophilic primary amine and a thioether linkage.[1] This dual functionality creates significant stability challenges not present in its oxidized analog, 3-aminotetrahydrothiophene-1,1-dioxide (sulfolane amine).[1]

This guide addresses the critical stability trade-offs between the Free Base (a volatile, air-sensitive liquid) and the Hydrochloride Salt (a stable, crystalline solid).[1] For 95% of storage and handling scenarios, the hydrochloride salt is the required form to prevent irreversible S-oxidation and carbamate formation.[1]

Part 1: Physicochemical Profile & Identification[1]

Critical Distinction: Do not confuse this molecule with 3-Aminosulfolane (3-Aminotetrahydrothiophene-1,1-dioxide).[1] The sulfolane derivative is highly stable and solid; the sulfide (discussed here) is reactive and sensitive.[1]

Comparative Data Table
PropertyFree Base (3-ATHT)Hydrochloride Salt (3-ATHT[1]·HCl)
CAS Number 101993-01-51127-60-2 (Generic/Related)
Physical State Colorless to pale yellow liquidWhite to off-white crystalline solid
Molecular Weight 103.19 g/mol 139.65 g/mol
Odor Distinctive, unpleasant thioether (stench)Faint / Odorless (if pure)
Oxidation Potential High (S-oxidation to sulfoxide/sulfone)Low (Lattice stabilizes S; N is protonated)
Hygroscopicity Moderate (absorbs moisture & CO₂)Hygroscopic (requires desiccant)
Solubility DCM, THF, Toluene, AlcoholsWater, Methanol, DMSO
Storage Requirement Argon atmosphere, < -20°CDesiccated, Inert gas, 2-8°C

Part 2: Stability Mechanisms & Degradation Pathways

The instability of the free base arises from two reactive centers: the sulfur atom (thioether) and the nitrogen atom (primary amine).[1]

Sulfur Oxidation (The Primary Threat)

Unlike simple amines, 3-ATHT contains a sulfide linkage.[1] In the presence of atmospheric oxygen, the sulfur atom undergoes radical oxidation to form the Sulfoxide (S=O), which can further oxidize to the Sulfone (O=S=O).[1]

  • Mechanism: Radical chain reaction initiated by light or trace metals.[1]

  • Impact: Changes polarity, interferes with metal-catalyzed cross-coupling, and alters metabolic profile.[1]

Carbamate Formation (The "Air" Threat)

The primary amine in the free base is a strong nucleophile.[1] Upon exposure to air, it rapidly reacts with atmospheric CO₂ to form a carbamate salt.[1]

1
  • Observation: The liquid free base becomes viscous or develops a white crust (the carbamate salt) upon air exposure.[1]

Salt Stabilization

Protonating the amine (

  • Electronic: The positive charge exerts an inductive electron-withdrawing effect (-I), slightly reducing the electron density on the sulfur atom, making it less prone to electrophilic oxidation.[1]

  • Lattice Energy: The formation of a crystal lattice restricts the diffusion of oxygen and moisture into the bulk material, significantly slowing degradation rates.[1]

Visualization: Degradation Hierarchy

StabilityPathwaysSaltHCl Salt(Stable Solid)BaseFree Base(Reactive Liquid)Salt->BaseNeutralization(NaOH/NaHCO3)Base->SaltCarbamateCarbamate Salt(White Crust)Base->Carbamate+ CO2 (Air)SulfoxideS-Oxide(Impurity)Base->Sulfoxide+ O2 (Air/Light)SulfoneSulfone(Inert Byproduct)Sulfoxide->Sulfone+ O2 (Prolonged)

Figure 1: Stability hierarchy and degradation pathways.[1] The Free Base is the central node of instability, prone to divergence into oxidized or carbonated impurities.[1]

Part 3: Storage & Handling Protocols[1]

Protocol A: Long-Term Storage (HCl Salt)[1]
  • Container: Amber glass vial (protects from photo-oxidation).[1]

  • Atmosphere: Flush headspace with Argon (heavier than air) before sealing.[1]

  • Seal: Parafilm over the cap is insufficient.[1] Use a cap with a Teflon liner and tape the seal.[1]

  • Temperature: Store at 2–8°C .

  • Desiccant: Store the vial inside a secondary jar containing silica gel or Drierite, as the salt is hygroscopic.[1]

Protocol B: Handling the Free Base

Only generate the free base immediately prior to use.

  • Inert Line: All transfers must occur under a positive pressure of Nitrogen or Argon.[1]

  • Solvents: Use degassed, anhydrous solvents (DCM, THF).[1] Trace peroxides in ether/THF will instantly oxidize the sulfur.[1]

  • Quenching: If the reaction is finished, convert any unreacted amine back to a salt or consume it fully. Do not store the free base overnight on the benchtop.

Part 4: Synthetic Utility & Conversion Protocols

Researchers often purchase the stable Salt but need the Free Base for nucleophilic substitutions or metal-catalyzed cross-couplings.[1]

Workflow: Salt-to-Base Liberation (In Situ)

Best for reactions sensitive to water/extraction.[1]

  • Suspend 3-ATHT·HCl in the reaction solvent (e.g., THF or DMF).[1]

  • Add 1.05 - 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA).[1]

  • Stir for 15 minutes. The solution now contains the free base and the amine hydrochloride salt (e.g., DIPEA[1]·HCl).

  • Note: Proceed directly to the next step. Do not isolate.

Workflow: Salt-to-Base Isolation (For pure liquid)

Use only if absolutely necessary.[1]

  • Dissolve 3-ATHT[1]·HCl in minimal water (approx. 5 mL/g).[1]

  • Cool to 0°C.

  • Add saturated NaHCO₃ or 2M NaOH dropwise until pH > 10.[1]

  • Extract immediately with Dichloromethane (DCM) (3x).[1]

  • Dry organic layer over Na₂SO₄ (Magnesium sulfate can be slightly acidic/catalytic for oxidation).[1]

  • Concentrate under reduced pressure at < 30°C . Do not heat.

  • Flush the resulting oil with Argon immediately.[1]

Visualization: Handling Decision Tree

HandlingWorkflowStartStart: 3-ATHT·HCl (Solid)DecisionReaction Requirement?Start->DecisionInSituUse In-Situ Neutralization(Add DIPEA/TEA)Decision->InSituStandard CouplingIsolationIsolation Required(Extraction)Decision->IsolationBase-SensitiveReagentsProcess11. Suspend in solvent2. Add Base3. Proceed immediatelyInSitu->Process1Process21. NaOH/H2O (pH > 10)2. DCM Extract3. Evaporate < 30°C4. Use within 1 hourIsolation->Process2

Figure 2: Decision matrix for handling the salt-to-base conversion based on experimental needs.

Part 5: Analytical Validation

To verify the integrity of your 3-ATHT (Salt or Base), check for the "Sulfoxide Shift."[1]

  • 1H NMR (DMSO-d6 or CDCl3):

    • Pure Sulfide: Protons adjacent to Sulfur appear at 2.6 – 3.0 ppm .[1]

    • Oxidized Sulfoxide: These protons shift downfield to 3.0 – 3.5 ppm due to the electron-withdrawing nature of the S=O bond.[1]

    • Carbamate (Free Base only): Look for broad peaks or doubling of signals due to rotamers of the carbamate species.[1]

References

  • PubChem. (2025).[1][2][3] Tetrahydrothiophen-3-amine (Compound).[1][4][2][3][5][6][7] National Library of Medicine.[1] Available at: [Link][1]

  • Brown, K. N., & Espenson, J. H. (1996).[1][8] Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII).[1][8] Inorganic Chemistry, 35(25), 7211-7216.[1][8] Available at: [Link][1]

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Sulfonamide Derivatives from Thiolan-3-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of novel sulfonamide derivatives commencing from thiolan-3-amine hydrochloride. The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] The thiolan (tetrahydrothiophene) scaffold, a sulfur-containing saturated heterocycle, offers a unique three-dimensional chemical space that is of increasing interest in drug discovery for modulating physicochemical properties and exploring new biological activities. This document provides an in-depth examination of the synthetic strategy, key mechanistic considerations, and step-by-step protocols for the successful synthesis, purification, and characterization of N-(thiolan-3-yl)sulfonamides. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of the Thiolan-Sulfonamide Scaffold

Sulfonamides have a storied history in pharmaceutical development, from their initial discovery as antibacterial agents to their current applications as diuretics, hypoglycemics, and anti-inflammatory drugs.[1][2] Their enduring prevalence is a testament to their robust chemical stability, favorable pharmacokinetic profiles, and their ability to engage in critical hydrogen bonding interactions with biological targets.[3]

The incorporation of a thiolan ring introduces a flexible, non-aromatic, sulfur-containing motif. This can significantly influence a molecule's lipophilicity, metabolic stability, and conformational preferences, thereby providing a valuable tool for lead optimization. The synthesis of sulfonamides from thiolan-3-amine HCl combines these two privileged fragments, opening avenues for the creation of novel chemical entities with unique therapeutic potential.

The primary synthetic challenge addressed in this guide is the use of an amine hydrochloride salt as the starting material. This necessitates the use of a base to both liberate the free amine for reaction and to neutralize the hydrogen chloride (HCl) generated during the sulfonylation step.

Mechanistic Rationale and Strategic Considerations

The core of this synthesis is the nucleophilic attack of the free thiolan-3-amine on the electrophilic sulfur atom of a sulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The Role of the Base: A Dual Mandate

When starting with this compound, the amine is protonated and thus non-nucleophilic. A base is required to deprotonate the ammonium salt, generating the free amine in situ.

Equation 1: Liberation of the Free Amine Thiolan-3-NH3+ Cl- + Base -> Thiolan-3-NH2 + [Base-H]+ Cl-

Once the free amine is available, it reacts with the sulfonyl chloride. This reaction produces one equivalent of HCl, which will protonate any available amine, rendering it unreactive. Therefore, a second equivalent of base is required to act as an acid scavenger, neutralizing this newly formed HCl and driving the reaction to completion.[3][4][5]

Equation 2: Sulfonylation and HCl Scavenging Thiolan-3-NH2 + R-SO2Cl + Base -> Thiolan-3-NH-SO2-R + [Base-H]+ Cl-

A tertiary amine, such as triethylamine (TEA) , is an excellent choice for this purpose as it is non-nucleophilic and effectively scavenges HCl, forming a salt that can be easily removed during workup.[3][6] An excess of the base (typically 2.2 to 2.5 equivalents) is recommended to ensure both complete deprotonation of the starting material and scavenging of the generated HCl.

The Role of the Catalyst: Enhancing Reactivity

While many primary and secondary amines react readily with sulfonyl chlorides, sterically hindered or electronically deactivated amines can be sluggish. In such cases, or to improve reaction rates and yields generally, a nucleophilic catalyst can be employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for sulfonylation reactions.[7][8] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the parent sulfonyl chloride and reacts more rapidly with the amine.

DMAP_Catalysis cluster_legend Mechanism Legend RSO2Cl R-SO2Cl Intermediate [R-SO2-DMAP]+ Cl- RSO2Cl->Intermediate + DMAP DMAP DMAP Amine Thiolan-3-NH2 Sulfonamide Sulfonamide Product Intermediate->Sulfonamide + Amine - DMAP - HCl Catalytic Intermediate Catalytic Intermediate

Caption: DMAP-catalyzed sulfonylation mechanism.

Choice of Solvent and Reaction Conditions

The choice of solvent is critical to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal.[9] The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm upon addition of the sulfonyl chloride, and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Sulfonyl chlorides are corrosive and moisture-sensitive. Triethylamine is flammable and has a strong odor.

Protocol 1: General Synthesis of N-(thiolan-3-yl)benzenesulfonamide

This protocol describes a representative synthesis using benzenesulfonyl chloride.

Workflow start Start setup Reaction Setup: - Thiolan-3-amine HCl - DCM, TEA, DMAP - Cool to 0 °C start->setup addition Slow Addition: - Benzenesulfonyl chloride in DCM setup->addition reaction Reaction: - Stir at 0 °C - Warm to RT (2-12 h) addition->reaction workup Aqueous Workup: - Quench with H2O - Wash with HCl (aq) - Wash with NaHCO3 (aq) - Wash with Brine reaction->workup purify Purification: - Dry (Na2SO4) - Concentrate - Recrystallize or Column workup->purify end End: - Characterized Product purify->end

Caption: Experimental workflow for sulfonamide synthesis.

Materials:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a catalytic amount of DMAP (0.05 eq).

  • Add anhydrous DCM to form a stirrable suspension.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add triethylamine (2.5 eq) to the suspension and stir for 15 minutes. This allows for the in situ formation of the free amine.

  • Sulfonyl Chloride Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess TEA and DMAP)

    • Saturated aqueous NaHCO₃ (to remove any remaining acidic species)

    • Brine (to remove residual water)

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[10]

Data Presentation and Characterization

The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques.

Table 1: Representative Reaction Parameters
ParameterValue/ConditionRationale
Amine Thiolan-3-amine HClStarting material
Sulfonyl Chloride 1.05 eqSlight excess to ensure full conversion of the amine
Base (TEA) 2.5 eqNeutralizes HCl salt and scavenges reaction byproduct
Catalyst (DMAP) 0.05 eqAccelerates the rate of sulfonylation
Solvent Anhydrous DCMAprotic solvent, prevents hydrolysis of sulfonyl chloride
Temperature 0 °C to Room Temp.Controls initial exotherm, allows reaction to proceed to completion
Reaction Time 2 - 24 hoursDependent on sulfonyl chloride reactivity; monitor by TLC/LC-MS
Spectroscopic Characterization

The synthesized product, N-(thiolan-3-yl)benzenesulfonamide, should be characterized to confirm its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see multiplets for the thiolan ring protons and the aromatic protons of the benzenesulfonyl group. A characteristic signal for the N-H proton will also be present, which will disappear upon D₂O exchange.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbons of the thiolan ring and the aromatic ring will be observed.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic vibrational bands. Key stretches include the N-H stretch (around 3300-3200 cm⁻¹) and the two asymmetric and symmetric S=O stretches of the sulfonamide group (typically around 1350-1315 cm⁻¹ and 1160-1140 cm⁻¹, respectively).

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The sulfonyl chloride may have degraded due to moisture. Consider increasing the amount of DMAP catalyst or extending the reaction time.

  • Incomplete Reaction: If starting material remains, ensure sufficient base was used to fully neutralize the hydrochloride salt and scavenge the byproduct HCl. A slight excess of the sulfonyl chloride can also help drive the reaction to completion.

  • Purification Difficulties: If the product is difficult to purify, the triethylamine hydrochloride salt may not have been fully removed during the workup. An additional wash with 1 M HCl may be necessary.

Conclusion

The synthesis of sulfonamide derivatives from this compound is a robust and straightforward procedure when key principles are observed. The critical step is the use of a suitable base, such as triethylamine, in sufficient quantity to both liberate the free amine and act as an acid scavenger. The use of a nucleophilic catalyst like DMAP can further enhance reaction efficiency. This methodology provides a reliable platform for the generation of diverse libraries of novel thiolan-containing sulfonamides for evaluation in drug discovery and development programs.

References

  • Rad, M. N. S., et al. (2009). A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature gives the corresponding sulfonamides in good to excellent yields. Synthesis, 2009(23), 3983-3988. Available at: [Link]

  • SciSpace. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Prakash, O., et al. (2006). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Available at: [Link]

  • Ebadi, A. G., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PubMed Central. Available at: [Link]

  • Willis, M. C., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel N,3-Substituted 3H-[9][11][12]Triazolo[4,5-d]pyrimidin-5-amines. Available at: [Link]

  • Ijuomah, A. O., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. ResearchGate. Available at: [Link]

  • National Toxicology Program. (1999). Nomination Background: Triethylamine. Available at: [Link]

  • Jain, A., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. ResearchGate. Available at: [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. Available at: [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • ACS Publications. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare. Available at: [Link]

  • Imamoto, F., et al. (1980). Purification and characterization of the N gene product of bacteriophage lambda. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Elucidating Colorization in the Functionalization of Hydroxyl-Containing Polymers Using Unsaturated Anhydrides/Acyl Chlorides in the Presence of Triethylamine. Available at: [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Available at: [Link]

  • Murugan, R., et al. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Beilstein Journals. (2018). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

  • Davoodnia, A., et al. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. Available at: [Link]

  • Al-Sardi, A., et al. (2024). Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions. PubMed Central. Available at: [Link]

  • Google Patents. (2010). Technique for recycling triethylamine from hydrochloric acid triethylamine water solution.
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). How can I clean triethylamine (TEA) from my polymer based material?. Available at: [Link]

  • Grygorenko, O., et al. (2023). Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Thiolan-3-amine Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Thiolan-3-amine hydrochloride's application as a strategic building block in modern heterocyclic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the chemical rationale behind its utility, focusing on the synergistic reactivity of its primary amine and cyclic thioether functionalities. Detailed, field-proven protocols for key transformations—including amide bond formation, reductive amination, and multicomponent reactions—are presented. The guide emphasizes experimental causality, self-validating protocol design, and the potential for generating diverse molecular scaffolds relevant to pharmaceutical and materials science discovery.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and advanced materials.[1] Within this domain, sulfur-containing heterocycles like thiophene and its saturated analogue, thiolan (tetrahydrothiophene), are of particular interest due to their unique physicochemical properties.[2] this compound emerges as a particularly valuable building block by presenting two distinct, orthogonally reactive functional groups within a single, stable scaffold: a primary amine and a cyclic thioether.

  • The Primary Amine: As a nucleophile and a base, the amine group is a gateway to a multitude of classical transformations, including amide bond formation, alkylation, and participation in imine-based reactions.[3][4] Its hydrochloride salt form ensures stability and simplifies handling, with the free amine being readily liberated in situ with a suitable base.

  • The Thiolan Ring (Cyclic Thioether): The thioether moiety imparts specific steric and electronic properties to the molecule. While generally stable, the sulfur atom can be susceptible to oxidation, offering a potential handle for modulating solubility or introducing further reactivity.[5] Furthermore, the thiolan ring itself serves as a robust, non-aromatic scaffold that can be incorporated into larger, more complex molecular architectures, influencing the overall three-dimensional shape and biological activity of the final compound.[6]

This dual functionality makes this compound an efficient precursor for creating libraries of compounds with diverse substitution patterns, a key strategy in modern drug discovery.[7]

Physicochemical Properties & Safety

A thorough understanding of a reagent's properties is foundational to its effective and safe use.

PropertyValueSource
Chemical Formula C₄H₁₀ClNSPubChem
Molecular Weight 139.65 g/mol PubChem
Appearance White to off-white crystalline powder---
Solubility Soluble in water and polar organic solvents like methanol---

Safety & Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Store in a tightly closed container in a dry, cool, and well-ventilated place.

Core Synthetic Transformations & Protocols

The following sections detail representative protocols that leverage the primary amine functionality of this compound. These methods are fundamental starting points for more complex, multi-step syntheses.

Synthesis of N-(Thiolan-3-yl) Amides via Acylation

Causality and Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry.[8] Converting the primary amine of Thiolan-3-amine to an amide serves multiple purposes: it neutralizes the basicity of the amine, introduces a wide variety of substituents (R-groups) via the acyl chloride, and creates a stable linkage that is a common feature in bioactive molecules. The use of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. Its primary role is to neutralize the HCl in the starting material and the HCl generated during the reaction, liberating the free amine to act as a nucleophile without competing in the reaction itself.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Purification A Dissolve Thiolan-3-amine HCl in DCM B Add Triethylamine (Base) A->B C Cool to 0 °C B->C D Slowly add Acyl Chloride C->D E Warm to RT Stir for 2-12 h D->E F Quench with H₂O E->F G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J Yields final N-acyl amide

Caption: Schematic of the Ugi-3CR using Thiolan-3-amine.

Protocol 2.3: Ugi Synthesis of 2-(tert-butylamino)-N-(thiolan-3-yl)propanamide

This protocol uses acetone as the carbonyl component and tert-butyl isocyanide.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Acetone (1.2 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (MeOH)

Procedure:

  • In a screw-cap vial, combine this compound (e.g., 200 mg, 1.43 mmol) and methanol (5 mL).

  • Add triethylamine (0.22 mL, 1.57 mmol) and stir for 10 minutes.

  • Add acetone (0.13 mL, 1.72 mmol) and stir for another 10 minutes.

  • Add tert-butyl isocyanide (0.16 mL, 1.43 mmol) to the mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Seal the vial and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue can often be purified directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired α-aminoamide product.

Self-Validation:

  • Expected Yield: 50-70%.

  • Characterization: Successful formation of the Ugi product is confirmed by NMR and mass spectrometry. Key ¹H NMR signals include the newly formed amide N-H, the singlet for the tert-butyl group, and signals corresponding to the thiolan and acetone-derived moieties.

Advanced Applications & Future Outlook

The true potential of this compound lies in its use as a precursor to more complex, fused heterocyclic systems. While the primary amine provides a reliable handle for initial functionalization, subsequent reactions can involve the thiolan ring itself.

  • Synthesis of Thieno-fused Heterocycles: The amides and secondary amines synthesized in Section 2 are ideal precursors for intramolecular cyclization reactions. For example, oxidation of the thioether to a sulfone could activate adjacent positions for cyclization, or radical-mediated reactions could be employed to form new C-C or C-N bonds, leading to scaffolds like thieno[3,2-b]pyrrolidines. [9]* Pictet-Spengler Type Reactions: While the classical Pictet-Spengler reaction requires an electron-rich aromatic ring, modifications and alternative catalytic systems could potentially enable the cyclization of iminium ions derived from Thiolan-3-amine onto the thiolan ring itself, especially if the ring is activated, leading to novel bicyclic structures. [10][11] The continued exploration of this versatile building block in both classical and modern synthetic reactions, such as multicomponent and cascade processes, promises to yield a rich diversity of heterocyclic compounds for screening in drug discovery and materials science. [7][12]

References

  • (S)-3-Aminothiolane: A New Chiral Building Block. (2020). Combinatorial Chemistry Review. [Link]

  • Thiophene Syntheses by Ring Forming Multicomponent Reactions. PubMed. [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (WO2007005594A2).
  • The Power of Heterocyclic Compounds: Synthesis with 3-Thiophenamine. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. (2025). ACS Publications. [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]

  • Facile and scalable synthesis of the fused-ring heterocycles thieno[3,2-b]thiophene and... (2009). PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (2019). National Institutes of Health. [Link]

  • Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. (2025). ACS Publications. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF SOME FUSED HETEROCYCLES BASED ON THIENO[2,3-b]PYRIDINE AND THEIR ANTIMICROBIAL ACTIVITY. (2015). Journal of the Serbian Chemical Society. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2020). ACS Publications. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI. [Link]

  • Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. (2005). ResearchGate. [Link]

  • Lec9 - Synthesis of Amines from Amides. (2024). YouTube. [Link]

  • Preparation of amines by reductive amination of aldehydes and Ketones. (2021). YouTube. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journals. [Link]

  • Cu-Catalyzed Synthesis of Diaryl Thioethers and S-Cycles by Reaction of Aryl Iodides with Carbon Disulfide in the Presence of DBU. (2013). ACS Publications. [Link]

  • Synthesis of Thienothiophenes. (2022). Encyclopedia.pub. [Link]

  • The Pictet–Spengler Reaction Updates Its Habits. (2016). PubMed Central. [Link]

  • C1 Building Blocks: New Approaches for Thiomethylations and Esterification. (2023). Diva Portal. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

  • Recent advances in the synthesis of thienoindole analogs and their diverse applications. (2022). Semantic Scholar. [Link]

  • The Pictet Spengler Reaction Mechanism. (2020). YouTube. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Arkivoc. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2018). PubMed Central. [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The Pictet-Spengler Reaction. (2014). Synfacts. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2015). MDPI. [Link]

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link]

Sources

Application Note: Chemoselective Amide Coupling of 3-Aminotetrahydrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 3-aminotetrahydrothiophene with Carboxylic Acids Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The acylation of 3-aminotetrahydrothiophene (3-ATT) is a pivotal transformation in the synthesis of biotin analogues, antibacterial agents, and NRF2 activators. While the amine functionality undergoes standard nucleophilic acyl substitution, the presence of the cyclic thioether introduces specific challenges: susceptibility to S-oxidation (sulfoxide/sulfone formation), catalyst poisoning, and potential racemization of the C3 chiral center. This guide provides optimized protocols for coupling 3-ATT with carboxylic acids, emphasizing chemoselectivity, stereochemical retention, and "self-validating" quality control measures.

Strategic Analysis of the Scaffold

The "Sulfur Challenge"

The tetrahydrothiophene ring contains a sulfide sulfur atom. Unlike ether oxygens, this sulfur is a soft nucleophile and readily oxidizable.

  • Oxidation Risk: Reagents generating singlet oxygen or peracids (e.g., m-CPBA, excess H₂O₂) must be strictly avoided during coupling. Even prolonged exposure to air in solution can lead to trace sulfoxide (M+16) formation.

  • Catalyst Poisoning: If using metal-catalyzed amidation (e.g., Pd-catalyzed carbonylation), the sulfur lone pairs can coordinate to the metal center, quenching activity. Metal-free coupling agents (HATU, EDC) are preferred.

Stereochemical Integrity

3-ATT is commercially available as a racemate or as pure enantiomers (e.g., (R)-3-aminotetrahydrothiophene). The C3 position is alpha to the nitrogen but beta to the sulfur. While less labile than alpha-amino acids, harsh basic conditions (pH > 12) or high temperatures can induce racemization via an elimination-addition mechanism or enolization if the resulting amide is sufficiently acidic.

Mechanistic Pathway & Logic

The reaction follows a standard addition-elimination pathway. However, the choice of activation reagent dictates the impurity profile.

ReactionPathway Reactants Carboxylic Acid (R-COOH) + 3-ATT Activation Activation (HATU/EDC or SOCl2) Reactants->Activation Intermediate Active Ester / Acyl Chloride Activation->Intermediate Coupling Nucleophilic Attack (C-N Bond Formation) Intermediate->Coupling SideReaction RISK: S-Oxidation (Sulfoxide Byproduct) Intermediate->SideReaction Oxidizing Conditions (Avoid!) Product Target Amide (3-Acylaminotetrahydrothiophene) Coupling->Product Product->SideReaction Air/Light (Long Term)

Figure 1: Reaction pathway highlighting the primary amidation route and the critical risk of sulfur oxidation.

Experimental Protocols

Protocol A: High-Fidelity Coupling (HATU/EDC)

Best for: Chiral substrates, complex carboxylic acids, and library synthesis.

Rationale: HATU provides rapid activation with minimal racemization risk. The reaction remains slightly basic/neutral, preventing acid-catalyzed ring opening or degradation.

Materials:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 3-Aminotetrahydrothiophene (HCl salt or free base) (1.1 equiv)[3]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv if using amine salt; 2.0 equiv if free base)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add DIPEA (1.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Observation: Solution may turn slightly yellow.

  • Amine Addition: Add 3-Aminotetrahydrothiophene (1.1 equiv). If using the HCl salt, add the remaining DIPEA (2.0 equiv) simultaneously to release the free amine.

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring (Self-Validation): Check via LC-MS.

    • Success: Desired Mass (M+H).

    • Fail: Mass + 16 (Sulfoxide) indicates contaminated reagents or solvent.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine and DIPEA).

    • Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

    • Brine.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare here). Concentrate in vacuo.

Protocol B: Scalable Acylation (Acid Chlorides)

Best for: Simple acids, large-scale (gram) synthesis, and cost reduction.

Rationale: Acid chlorides are highly reactive. The reaction is exothermic; temperature control is vital to prevent thermal degradation of the sulfur ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-Aminotetrahydrothiophene (1.0 equiv) and Triethylamine (TEA, 1.5 equiv) in anhydrous DCM (0.2 M).

  • Cooling: Cool the solution to 0°C (ice bath). Critical: Cooling prevents exotherms that could degrade the heterocycle.

  • Addition: Add the Acid Chloride (1.05 equiv) dropwise over 15 minutes.

  • Warm-up: Allow the reaction to warm to RT naturally over 1 hour.

  • Quench: Add water (10 mL/g) to hydrolyze excess acid chloride.

  • Separation: Separate the organic layer. Wash with 1N HCl followed by Sat. NaHCO₃.

Quality Control & Self-Validation Systems

A "self-validating" protocol includes checkpoints that confirm identity and purity without external assays.

The NMR "Shift Test"

Upon acylation, the electronic environment of the C3 proton changes significantly.

  • Starting Material: The methine proton at C3 typically appears around 3.5–3.8 ppm .

  • Product: The C3 methine shifts downfield to 4.4–4.8 ppm (deshielded by the amide carbonyl).

  • Validation: If the signal remains < 4.0 ppm, coupling failed.

Impurity Profiling (The M+16 Rule)

Sulfur is an "oxygen sponge."

  • Target Mass: M

  • Sulfoxide: M + 16 (Polarity: More polar than product on TLC/HPLC).

  • Sulfone: M + 32 (Polarity: Much more polar).

  • Action: If M+16 is observed >5%, repurify using silica gel chromatography (DCM/MeOH gradient). Sulfoxides separate easily from the sulfide.

Stereochemical Validation

If using chiral starting material (e.g., (R)-3-ATT), use Chiral HPLC.

  • Racemization Check: Compare the product against a racemic standard synthesized via Protocol B (using racemic amine).

Purification Workflow

PurificationLogic Start Crude Reaction Mixture Decision Is Product Acid Stable? Start->Decision AcidWash Wash with 10% Citric Acid (Removes unreacted amine) Decision->AcidWash Yes BaseWash Wash with Sat. NaHCO3 (Removes unreacted acid) Decision->BaseWash No (Skip Acid) AcidWash->BaseWash TLC Check TLC/LCMS (Look for M+16) BaseWash->TLC FinalPurification Final Purification TLC->FinalPurification Recryst Recrystallization (If solid & pure) FinalPurification->Recryst Purity >95% Column Flash Column (DCM/MeOH) (If M+16 present) FinalPurification->Column Impurities/Sulfoxide

Figure 2: Decision tree for the workup and purification of thiophene amides.

Safety & Handling (The "Stench" Factor)

3-Aminotetrahydrothiophene derivatives, particularly the free base, possess a characteristic sulfur odor (though less potent than thiols).

  • Containment: Perform all weighing and reactions in a fume hood.

  • Waste Treatment: Treat aqueous waste streams with dilute bleach (sodium hypochlorite) before disposal to oxidize trace sulfides to odorless sulfoxides/sulfones. Warning: Do not mix bleach with the acidic reaction stream directly (generates Cl₂ gas); neutralize first.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.

  • Thiophene Scaffold Applications: Culbertson, S. M., et al. (2024). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides... as NRF2 activators. Bioorganic & Medicinal Chemistry Letters.

  • Sulfur Oxidation Sensitivity: Drabowicz, J., et al. (2007). Mild oxidation of tetrahydrothiophene to sulfolane.[6] Catalysis Today.

  • Chemical Properties: PubChem Compound Summary for CID 13893658, 3-Aminotetrahydrothiophene-3-carboxylic acid (Analogous structure).

Sources

Application Note: Thiolan-3-amine Hydrochloride in Fragment-Based Drug Discovery (FBDD)

[1]

Abstract & Strategic Value

Thiolan-3-amine hydrochloride (3-aminotetrahydrothiophene HCl) represents a high-value "privileged structure" in modern fragment libraries.[1] Unlike traditional "flatland" aromatic fragments, this molecule offers significant

2

Crucially, the sulfur atom within the ring provides a unique handle for physicochemical modulation.[2] It acts as a bioisostere for methylene or ether groups but allows for controlled oxidation states (sulfoxide/sulfone) that dramatically alter lipophilicity (LogP) and hydrogen bond acceptor capabilities without changing the carbon skeleton.[1][2] This guide details the protocols for screening this fragment, managing its specific stability requirements, and leveraging its "sulfur switch" in Hit-to-Lead (H2L) campaigns.

Fragment Profile & Physicochemical Properties[1][3][4][5]

The hydrochloride salt is preferred over the free base due to enhanced stability and handling properties (the free base is prone to oxidation and volatility).[2]

Table 1: Physicochemical Profile

PropertyValueRelevance to FBDD
Formula

--
MW (Salt) ~139.65 DaIdeal for Ligand Efficiency (LE) calculations.[1][2]
MW (Free Base) ~103.19 DaCore mass contribution to ligand.[1][2]
cLogP ~ -0.3 (Free Base)Hydrophilic; good starting point for lipophilic growth.[1][2]
H-Bond Donors 2 (Amine)Key directional interaction points.[1][2]
H-Bond Acceptors 1 (Sulfur)Weak acceptor; becomes strong upon oxidation to sulfone.[1][2]
Chirality 1 StereocenterEnantiomers may exhibit distinct binding modes.[1][2]
Safety Irritant (H315, H319)Standard PPE required (Gloves, Goggles).[1][2]

Protocol 1: Quality Control & Handling

Sulfur-containing fragments require specific attention to oxidation states. While less reactive than free thiols, the thioether in thiolan-3-amine can slowly oxidize to the sulfoxide (

2
Solubility & Stock Preparation[1][2]
  • Solvent: Water (highly soluble due to HCl salt) or DMSO.[1][2]

  • Recommendation: Prepare 100 mM stocks in DMSO-d6 (99.9%) for immediate NMR compatibility.

  • Storage: Store at -20°C under

    
     or Ar atmosphere. Avoid repeated freeze-thaw cycles which accelerate hygroscopic water uptake.[1][2]
    
QC by 1H-NMR (Essential Step)

Before screening, verify the integrity of the ring sulfur.[2]

  • Dilute: 5 µL of stock into 495 µL

    
     or DMSO-d6.
    
  • Acquire: Standard 1H spectrum (16 scans).[1][2]

  • Check:

    • Thiolane (Intact): Multiplets at

      
       1.8–3.0 ppm.[1][2]
      
    • Sulfoxide (Impurity): Distinct downfield shift of protons adjacent to sulfur (

      
       3.0–3.5 ppm).[1][2]
      
    • Disulfide: Not applicable (no free -SH), but check for homodimerization if degradation is severe.[1][2]

Protocol 2: Screening Methodologies

Primary Screen: Saturation Transfer Difference (STD) NMR

STD-NMR is the gold standard for this fragment due to its low molecular weight (<150 Da), which may fall below the sensitivity floor of some biochemical assays.[2]

Buffer Considerations:

  • The HCl salt will acidify the buffer.[2] Ensure the buffering capacity (e.g., 50 mM Phosphate or Tris) is sufficient to maintain pH 7.4 upon addition of the fragment.[2]

  • Avoid: DTT or TCEP if possible, as they can interfere with sulfur signals, though they are safe with the thioether core.[2]

Experimental Setup:

  • Sample Prep:

    • Protein Conc: 10–20 µM.[1][2]

    • Fragment Conc: 1–2 mM (Ligand Excess: 50–100x).[1][2]

    • Solvent: Buffer + 10% ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .[1][2]
      
  • Pulse Sequence:

    • On-resonance irradiation: -0.5 ppm (Protein methyls).[1][2]

    • Off-resonance irradiation: 30 ppm.[1][2]

    • Saturation train: Gaussian pulses, total time 2.0s.[1][2]

  • Data Analysis:

    • Subtract ON from OFF spectrum.[1][2]

    • Positive Hit: Signals corresponding to the thiolane ring protons appear in the difference spectrum, indicating magnetization transfer from protein to ligand.[2]

Orthogonal Screen: Surface Plasmon Resonance (SPR)

Critical Note: Sulfur atoms have high refractivity.[1][2] Mismatch in bulk refractive index (RI) between running buffer and sample plug can mask weak binding.[1][2]

Workflow:

  • Immobilization: Amine coupling is standard.[1][2] However, since the fragment contains a primary amine, do not use the fragment during the immobilization step (obviously).[2] Ensure the protein surface is stable.[1][2]

  • Solvent Correction: Construct a DMSO calibration curve (4.5% to 5.5% if running at 5%) to correct for bulk RI shifts.

  • Injection:

    • Flow rate: High (30–50 µL/min) to minimize mass transport limitations.

    • Contact time: 30s (fast on/off rates expected).

  • Analysis: Look for "square wave" sensorgrams typical of rapid equilibrium binding.

Protocol 3: Chemical Elaboration (Hit-to-Lead)

Once a hit is confirmed, the thiolan-3-amine scaffold offers two distinct vectors for elaboration:

  • Growth Vector (Amine): Amide coupling, reductive amination, or sulfonamide formation.[1][2]

  • Electronic Vector (Sulfur): Oxidation to Sulfoxide or Sulfone.[1][2]

Case Study Context: Research into NRF2 activators has demonstrated that oxidizing the thiolane ring to a 1,1-dioxide (sulfone) can significantly improve potency and metabolic stability while altering the H-bond acceptor profile (See Search Result 1.6).[2]

Workflow Diagram: The "Sulfur Switch" Strategy

The following diagram illustrates the logic flow for evolving this specific fragment.

FBDD_Thiolanecluster_elaborationHit-to-Lead ElaborationFragmentThiolan-3-amine(Fragment Hit)MW: ~103QCQC: Check S-Oxidation(NMR)Fragment->QCDissolveScreenScreen: STD-NMR / SPR(Confirm Binding)QC->ScreenPassAmideAmide Coupling(Growth via Amine)Screen->AmideGrow VectorSulfoneOxidation to Sulfone(1,1-dioxide)Modulate H-BondingScreen->SulfoneAlt. StrategyAmide->SulfoneElectronic TuningLeadLead Candidate(Optimized Potency)Sulfone->LeadSAR Optimization

Caption: FBDD workflow for Thiolan-3-amine, highlighting the parallel strategies of fragment growth (amide coupling) and electronic tuning (sulfur oxidation).

Synthesis Protocol: Oxidation to 1,1-Dioxide (Sulfone)

If the initial fragment shows promise, synthesize the sulfone analog to test electronic dependence.[2]

  • Reagents: Oxone® (Potassium peroxymonosulfate) or m-CPBA.[1][2]

  • Conditions:

    • Dissolve fragment derivative (e.g., the amide coupled product) in MeOH/H2O.[2]

    • Add Oxone (2.5 eq) at 0°C.[1][2]

    • Stir at RT for 2–4 hours.

  • Workup: Quench with sodium bisulfite, extract with EtOAc.

  • Result: Conversion of Thioether (-S-) to Sulfone (-SO2-). This typically lowers LogP (more polar) and adds a strong H-bond acceptor.[1][2]

References

  • PubChem. 3-Aminotetrahydrothiophene hydrochloride.[1][2][3][4][5] National Library of Medicine.[1][2][6] Available at: [Link][1][2]

  • Cytiva. Screening and analysis of fragments using Biacore systems. Application Guide. Available at: [Link][1][2]

  • Giannetti, A. M. (2011).[1][2] From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology, 493, 169–218.[2]

  • Wang, X., et al. (2017).[1][2] Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Scientific Reports, 7, 42717.[2][7] Available at: [Link]

  • Mayer, M., & Meyer, B. (1999).[1][2] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition, 38(12), 1784-1788.[1][2]

Troubleshooting & Optimization

Technical Support Center: Deodorization & Handling of Thiolan-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Sulfur Odors from Thiolan-3-amine Reaction Mixtures Document ID: TS-SULF-042 Last Updated: February 4, 2026 Audience: Chemical Researchers, Process Chemists, HSE Officers

Core Directive: The Science of the "Stench"

Working with Thiolan-3-amine (Tetrahydrothiophen-3-amine) presents a dual olfactory challenge: the "rotten egg/cabbage" odor of the thioether (sulfide) ring and the "fishy" odor of the primary amine. However, the most acute "stench" issues in these reactions often arise from volatile low-molecular-weight byproducts (like thiols or unreacted tetrahydrothiophene) which have odor detection thresholds in the parts per billion (ppb) range.

To effectively remove the smell, you must chemically alter the sulfur atom. Masking agents do not work. We rely on two fundamental chemical principles:

  • Oxidative Destruction (For Waste/Glassware): Converting the volatile sulfide (

    
    ) into non-volatile, odorless sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ).
  • Chemo-Selective Extraction (For Product Purification): Exploiting the basicity of the amine group to separate the product from neutral sulfur impurities.

The Oxidation Mechanism

The most effective method for destroying the odor in waste streams is oxidation using Sodium Hypochlorite (Bleach).

SulfurOxidation Sulfide Sulfide (Smelly) (R-S-R) Sulfoxide Sulfoxide (Low Odor) (R-SO-R) Sulfide->Sulfoxide Fast Oxidation Bleach1 + NaOCl (Oxidant) Bleach1->Sulfoxide Sulfone Sulfone (Odorless) (R-SO2-R) Sulfoxide->Sulfone Slower Oxidation Bleach2 + NaOCl (Oxidant) Bleach2->Sulfone

Figure 1: Stepwise oxidation of sulfides. The conversion to sulfoxide is rapid and removes the majority of the odor. Complete conversion to sulfone ensures stability.

Protocol A: Waste Treatment & Glassware Decontamination

Goal: Destroy the odor on equipment and in waste containers. Applicability: Contaminated glassware, syringes, rotovap traps, and quenched reaction mixtures.

⚠️ Critical Safety Warnings
  • NO ACIDS: Never mix Bleach with Acid. This generates Chlorine gas (

    
    ), which is fatal.
    
  • NO ACETONE: Never mix Bleach with Acetone. This generates Chloroform (

    
    ) and is highly exothermic.
    
The "Bleach Bath" Protocol[1][2]
StepActionTechnical Rationale
1 Prepare Solution Dilute commercial bleach (5-6% NaOCl) to 10-15% v/v with water. (e.g., 100 mL bleach + 900 mL water).
2 Pre-Rinse (Solvent) Rinse glassware with a non-acetone solvent (e.g., Ethanol or DCM) to dissolve bulk organics. Collect this rinse separately.
3 Submerge Fully submerge glassware in the Bleach Bath. Ensure no air bubbles remain inside flasks.
4 Soak Time Allow to soak for minimum 2 hours (overnight is preferred).
5 Rinse Remove glassware, rinse copiously with water, then wash with standard detergent.
Treating Liquid Waste

For reaction mixtures intended for disposal:

  • Ensure the mixture is alkaline (pH > 9). Add NaOH if necessary.

  • Slowly add the bleach solution while stirring. The reaction is exothermic; monitor temperature.

  • Test for excess oxidant using starch-iodide paper (should turn blue/black).

  • Allow to stand for 12 hours before final disposal as chemical waste.

Protocol B: Product Purification (Saving the Amine)

Goal: Remove the sulfur smell without destroying your Thiolan-3-amine product. Logic: Thiolan-3-amine is basic (


). Most smelly sulfur impurities (thiols, sulfides, disulfides) are neutral or acidic. We can separate them using an Acid/Base workup.
The "Odor-Stripping" Extraction Workflow

ExtractionWorkflow Mix Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) & Shake Mix->AcidWash OrgLayer1 Organic Layer (Contains Neutral Sulfides/Impurities) AcidWash->OrgLayer1 Phase Sep AqLayer1 Aqueous Layer (Contains Protonated Amine Product) AcidWash->AqLayer1 Phase Sep Discard Discard to Bleach Waste (Removes Smell) OrgLayer1->Discard Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Purified Amine) Extract->FinalOrg

Figure 2: Acid/Base extraction strategy to isolate basic Thiolan-3-amine from neutral sulfur-smelling impurities.

Step-by-Step:

  • Dissolve: Dissolve your crude reaction mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Extraction: Extract the organic layer 2-3 times with 1M HCl .

    • Result: The Thiolan-3-amine becomes protonated (

      
      ) and moves to the water phase. The smelly neutral sulfides stay in the organic phase.
      
  • Organic Wash: Wash the combined acidic aqueous layers once with fresh organic solvent to remove lingering neutrals.

  • Disposal: The organic layers now contain the "smell." Treat them with the Bleach Protocol (Section 2) .

  • Recovery: Cool the aqueous layer on ice. Slowly add 6M NaOH until the pH is basic (>12). The amine will oil out.

  • Final Extraction: Extract the aqueous mixture with your organic solvent. Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: The smell is escaping my Rotovap. What do I do?

A: Volatile sulfides often bypass the condenser. You must install a Bleach Scrubber between the vacuum pump and the exhaust vent.

  • Setup: Run the pump exhaust tubing into a trap flask containing 10% Bleach solution. Ensure the tube is submerged (bubbler).

  • Note: Change the bleach solution daily.

Q2: I spilled some reaction mixture on the bench/floor.

A: Do not wipe it up with paper towels immediately (this spreads the surface area and smell).

  • Pour a ring of Bleach (10%) around the spill to contain it.

  • Cover the spill with bleach-soaked paper towels.

  • Let sit for 20 minutes to oxidize the sulfur.

  • Wipe up and dispose of as solid chemical waste.

Q3: The smell persists on my hands despite wearing gloves.

A: Sulfur compounds can permeate nitrile gloves over time.

  • Prevention: Double glove. Change outer gloves immediately if splashed.

  • Remediation: Do not wash hands with bleach (skin damage). Use a slurry of Baking Soda (Sodium Bicarbonate) and dish soap. The mild abrasion and pH help lift the compounds. Stainless steel "soap" bars can also catalyze the oxidation of surface sulfur.

Q4: Can I use Hydrogen Peroxide instead of Bleach?

A: Yes, but with caveats.[1][2][3]

  • Pros: No chlorine gas risk; compatible with acetone.

  • Cons: Slower reaction rate for bulk waste; requires acidic conditions for optimal sulfide oxidation (which might be incompatible with your amine if you are trying to clean the product).

  • Verdict: Use Bleach for waste/glassware (superior speed). Use Peroxide only if you strictly cannot use bleach due to chemical compatibility (e.g., presence of acetone).

References

  • American Chemical Society (ACS). (2025). A kinetic study of sulfide oxidation by sodium hypochlorite using phase-transfer catalysis. Journal of the American Chemical Society.[4] Link

  • National Institutes of Health (NIH) - PubChem. (2025). Thiolan-3-amine Safety Data Sheet (SDS). PubChem Compound Summary. Link

  • University of Western Ontario. (2024). Guidelines for Using Sodium Hypochlorite as a Disinfectant for Biological Waste. Link

  • Kirihara, M., et al. (2015).[5] Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite Pentahydrate Crystals. Synlett. Link

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Handling and Odor Removal. Link

Sources

Technical Support Center: Thiolan-3-amine Amide Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T3A-COUPLING-FAIL-001 Subject: Troubleshooting Low Yields & Impurities in Tetrahydrothiophen-3-amine Acylations Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sulfur Dilemma"

Thiolan-3-amine (Tetrahydrothiophen-3-amine) presents a deceptive challenge in medicinal chemistry. While it appears to be a standard secondary alkyl amine, the thioether moiety at position 3 acts as a "soft" internal nucleophile. This sulfur atom introduces two critical failure modes during amide coupling: competitive S-acylation and oxidative degradation .

This guide bypasses standard textbook advice to address the specific electronic and steric conflicts inherent to this scaffold.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Q1: Why is my standard HATU/DIPEA protocol yielding <20% product?

Diagnosis: You are likely experiencing Competitive S-Activation or Salt-Induced Stalling .

Technical Explanation:

  • The S-Attack Mechanism: In standard couplings, you activate the carboxylic acid (e.g., with HATU to form an O-At ester). While the amine is the desired nucleophile, the sulfur atom in the thiolane ring is a potent soft nucleophile. It can attack the activated ester, forming a transient acyl-sulfonium species . This intermediate is unstable; it often hydrolyzes back to the starting materials during aqueous workup, creating the illusion of "no reaction" or low conversion.

  • The Salt Trap: Thiolan-3-amine is volatile and unstable as a free base, so it is almost always supplied as a Hydrochloride (HCl) salt. The pKa of the conjugate acid is ~10.5. If you do not fully neutralize this salt before the active ester forms, the amine remains protonated (non-nucleophilic), leaving the sulfur as the only available nucleophile to react with your expensive activated acid.

Q2: I see a new spot on TLC that isn't product or starting material. What is it?

Diagnosis: It is likely the S-oxide (Sulfoxide) or a dimer .

Technical Explanation:

  • Oxidation: The thioether is highly susceptible to oxidation by peroxides often found in uninhibited ethers (THF, Dioxane) or even old bottles of DMF. This creates the sulfoxide (

    
    ) derivative, which is much more polar.
    
  • Dimerization: If using acid chlorides, the sulfur can displace the chloride, leading to complex oligomers or ring-opening polymerization.

Module 2: Visualization of Failure Modes

The following diagram illustrates the kinetic competition between the Nitrogen (desired) and Sulfur (undesired) pathways.

ReactionPathways Start Activated Carboxylic Acid (R-CO-OBt/At) Amide Target Amide (Stable Product) Start->Amide  Path A: N-Attack (Kinetic Target) Sulfonium Acyl-Sulfonium Intermediate (Unstable) Start->Sulfonium  Path B: S-Attack (Soft Nucleophile) Thiolan Thiolan-3-amine (Nucleophile) Thiolan->Amide Thiolan->Sulfonium Hydrolysis Hydrolysis to Starting Materials Sulfonium->Hydrolysis  Aqueous Workup SideProd S-Acyl Rearrangement (Side Products) Sulfonium->SideProd  Thermal/Base

Figure 1: Kinetic competition between Amide formation (Path A) and Acyl-Sulfonium formation (Path B).

Module 3: Optimized Protocols & Solutions

Q3: Which coupling reagent should I use to fix this?

Recommendation: Switch to T3P (Propylphosphonic anhydride) or EDC/HOAt . Avoid HATU if yields are low.

Comparative Analysis:

ReagentSuitabilityMechanism of ActionWhy it works/fails here
HATU Low Fast activation (O-At ester)Highly reactive intermediate often discriminates poorly between N and S nucleophiles.
Acid Chloride Critical Failure High electrophilicityalmost guarantees S-acylation or polymerization.
T3P High Cyclic anhydride formationLow epimerization, high selectivity. T3P activates the acid in a way that is sterically demanding, favoring the amine attack over the sulfur.
EDC/HOAt Medium-High CarbodiimideSlower activation allows thermodynamic control, favoring the stable amide bond.
Q4: How do I properly handle the HCl salt?

Protocol: The "Pre-Release" Strategy Do not rely on adding DIPEA directly to the reaction mixture containing the coupling agent. The kinetics of salt neutralization are slower than the kinetics of HATU activation.

  • Dissolve: Suspend Thiolan-3-amine HCl (1.2 equiv) in DCM or DMF.

  • Scavenge: Add DIPEA (2.5 equiv) and stir for 15 minutes at Room Temp. Ensure the solution becomes clear (indicates free-basing).

  • Combine: Only then add your Carboxylic Acid (1.0 equiv).

  • Activate: Add the coupling reagent (T3P or EDC) last.

Q5: How do I prevent the "Rotten Egg" smell and oxidation?

The "Peroxide Purge" Protocol:

  • Solvent Check: Do not use THF or Dioxane unless freshly distilled. These accumulate peroxides that oxidize the sulfur. Use DCM (Dichloromethane) or DMF (stored over molecular sieves).

  • Degassing: Sparge your reaction solvent with Nitrogen/Argon for 10 minutes before adding the amine.

  • Workup: Wash the organic layer with dilute Sodium Thiosulfate or Sodium Bisulfite during extraction. This reduces any transient S-oxides back to the thioether and neutralizes active halogen species.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to determine your next experiment.

DecisionTree Start Yield < 20% ? CheckSalt Is Amine an HCl Salt? Start->CheckSalt FreeBase Pre-neutralize with 2.5 eq DIPEA for 15 min CheckSalt->FreeBase Yes CheckReagent Using HATU/Acid Chloride? CheckSalt->CheckReagent No (Free base used) SwitchT3P Switch to T3P (50% in EtOAc) + Pyridine CheckReagent->SwitchT3P Yes CheckOx Is Product Polar/Streaking? CheckReagent->CheckOx No (Already optimized) SolventFix Change Solvent to DCM Wash w/ Na-Thiosulfate CheckOx->SolventFix Yes (Oxidation suspected)

Figure 2: Step-by-step troubleshooting logic for Thiolan-3-amine couplings.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. (Detailed comparison of T3P vs HATU selectivity).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of side reactions in heteroatom-containing amines).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. (Alternative activation strategies for difficult substrates).

  • Sigma-Aldrich Technical Bulletin. (2023). Handling and Stability of Thiolan-3-amine Hydrochloride. (General handling of sulfur-amine salts).

Storage conditions to prevent degradation of aminothiolane salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminothiolane Salts

Welcome to the technical support center for aminothiolane salts. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of these critical reagents in your experiments. Here, we will delve into the causality behind best storage practices and provide robust troubleshooting protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aminothiolane salt degradation, and what does it look like?

The primary degradation pathway for aminothiolane salts, particularly the thiol group, is oxidation .[1][2] In the presence of atmospheric oxygen, the reactive sulfhydryl (-SH) group can oxidize to form a disulfide bond (-S-S-), linking two molecules. This dimerization inactivates the reagent for its intended purpose of introducing a free thiol group.

A secondary, but significant, degradation pathway for the aminothiolane ring itself is hydrolysis , especially in aqueous solutions.[3] This process can cleave the cyclic thioimidate, rendering the molecule inactive.

Visually, degradation of the solid-state product is often not apparent. However, in solution, you might observe a loss of potency, leading to inconsistent and non-reproducible experimental results. For instance, when using 2-iminothiolane (Traut's Reagent) to modify proteins, a degraded reagent will result in a lower degree of thiolation.

Q2: What are the absolute critical storage conditions for solid aminothiolane salts?

To maintain the long-term stability of solid aminothiolane salts, adherence to the following conditions is paramount. These conditions are designed to mitigate the primary degradation pathways of oxidation and hydrolysis.

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[4][5][6]Low temperatures significantly slow down the rates of both oxidation and hydrolysis.[1]
Atmosphere Store under an inert gas (Argon or Nitrogen).[4][7]Displacing oxygen with an inert gas directly prevents the oxidative formation of disulfide bonds.[8][9]
Moisture Store in a desiccated environment.[4]Preventing moisture exposure is critical to avoid hydrolysis of the aminothiolane ring.
Light Store in a dark place.[7]While oxidation is the primary concern, protecting against light is a general best practice to prevent potential photochemical degradation.
Container Use tightly sealed vials, preferably amber glass.[7][10]A tight seal prevents the ingress of oxygen and moisture. Amber glass protects the compound from light.
Q3: I need to make a stock solution. What is the best practice?

Aqueous stock solutions of aminothiolane salts are inherently less stable than solutions in anhydrous organic solvents.[11]

  • Recommended Solvents : For many applications, dissolving the reagent in an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can prolong its shelf life.[4]

  • Aqueous Solutions : If an aqueous buffer is required, it should be freshly prepared. The stability of aminothiolanes in aqueous solutions is pH-dependent. They are generally more stable at a slightly acidic pH.[12][13][14] For reactions with primary amines, a pH of 7-9 is often used, but be aware that the rate of hydrolysis also increases in this range.[11][15]

  • Storage of Solutions : Store stock solutions at -20°C.[4] To minimize air exposure, overlay the solution with an inert gas and use a septum-sealed vial, accessing the solution with a syringe.[4] It is also crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

Troubleshooting Guide

Scenario 1: Inconsistent or Low Thiolation Efficiency

You are reacting an aminothiolane salt with a protein or other amine-containing molecule, but Ellman's assay or mass spectrometry reveals low or variable incorporation of sulfhydryl groups.

A Low/Inconsistent Thiolation B Was the aminothiolane solution freshly prepared? A->B C Prepare a fresh solution from solid stock. B->C No D Check solid reagent storage conditions: - Temperature (-20°C)? - Inert atmosphere? - Desiccated? B->D Yes J Problem Resolved C->J E Order new reagent and store correctly. D->E No F Review reaction buffer composition: - pH between 7-9? - Free of primary amines (e.g., Tris)? - Contains EDTA (2-5mM)? D->F Yes E->J G Optimize buffer. EDTA chelates metal ions that catalyze oxidation. F->G No H Verify molar excess of aminothiolane. Is it sufficient? F->H Yes G->J I Increase molar excess of the reagent. H->I No H->J Yes I->J

Caption: Troubleshooting workflow for low thiolation efficiency.

Scenario 2: Complete Reaction Failure or No Thiol Detected

Despite following the protocol, you detect no free sulfhydryl groups on your target molecule.

This scenario often points to severe degradation of the aminothiolane salt, most likely through oxidation. The sulfhydryl group is highly susceptible to oxidation, which results in the formation of a disulfide dimer.

cluster_0 Oxidation Aminothiolane_1 2 x Aminothiolane-SH Oxygen + O2 Aminothiolane_1->Oxygen Disulfide Aminothiolane-S-S-Aminothiolane (Inactive Dimer) Oxygen->Disulfide

Sources

Technical Support Center: Thiolan-3-amine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T3A-OX-001 Subject: Discoloration of Thiolan-3-amine (3-Aminotetrahydrothiophene) Status: Resolved / Guide Available Technical Lead: Senior Application Scientist[1]

The "Why": Mechanistic Root Cause Analysis[1]

If your Thiolan-3-amine (CAS: 3394-04-5) has transitioned from a clear/colorless liquid or white solid to a yellow, brown, or black state , you are observing a synergistic oxidative cascade .[1]

Unlike simple amines, Thiolan-3-amine possesses two highly reactive nucleophilic centers: the Sulfur atom (thioether) and the Nitrogen atom (primary amine).[1] This "dual-threat" structure makes the molecule exceptionally prone to degradation when exposed to atmospheric oxygen, moisture, or trace metals.

The Degradation Pathway[1][2]
  • S-Oxidation (The Yellowing): The sulfur atom is easily oxidized by atmospheric oxygen to form the sulfoxide (S=O).[1] Sulfoxides often exhibit a yellow hue due to electronic transitions in the S-O bond or trace impurities associated with their formation.[1]

  • N-Oxidation (The Darkening): The amine group undergoes radical oxidation to form N-oxides, hydroxylamines, and eventually imines.[1]

  • Oligomerization (The Browning): Reactive intermediates (imines/enamines) undergo condensation reactions (similar to Maillard reactions or Schiff base formation), creating complex, high-molecular-weight polymers (tars) that appear dark brown or black.[1]

Visualization: The Oxidation Cascade

The following diagram maps the chemical trajectory from a pure sample to a degraded "tar."[1]

OxidationCascade Pure Pure Thiolan-3-amine (Colorless/White) SOx S-Oxidation (Sulfoxide Formation) Pure->SOx O2 / Light NOx N-Oxidation (Radical Mechanism) Pure->NOx O2 / Metals Polymer Oligomers & Tars (Brown/Black) SOx->Polymer Thermal Decomp Imine Imine/Schiff Base Intermediates NOx->Imine -H2O Imine->Polymer Condensation

Figure 1: Mechanistic pathway of Thiolan-3-amine degradation.[1][2][3] The simultaneous oxidation of S and N centers accelerates color formation.[1]

Diagnostic Q&A: Troubleshooting Your Reaction

Use this section to identify the specific source of your discoloration.

Q1: Are you using the Free Base (liquid) or the Hydrochloride Salt (solid)?

  • Context: The free base is an oil that is kinetically unstable in air.[1] The HCl salt is a crystalline solid that "locks" the nitrogen lone pair, significantly retarding N-oxidation.[1]

  • Diagnosis: If you are storing the free base on the shelf without an inert atmosphere (Argon/Nitrogen), it will turn yellow within days and brown within weeks.[1] This is "normal" degradation, not necessarily a synthesis failure.[1]

  • Fix: .

Q2: Did the color appear during a reaction or after workup?

  • Context: Trace metals (Fe, Cu) from spatulas, needles, or solvents can chelate with the S/N atoms, forming highly colored complexes (often red/brown) at ppm levels.[1]

  • Diagnosis: If the color appeared instantly upon adding a reagent or solvent, suspect metal contamination.[1]

  • Fix: Add a chelating agent (EDTA) during the aqueous workup or filter through Celite/activated carbon.[1]

Q3: Did you heat the reaction above 80°C?

  • Context: Aminothiolanes are thermally sensitive. High heat can trigger ring-opening polymerization, especially if the pH is not strictly controlled.

  • Diagnosis: Dark brown/black tar at the bottom of the flask usually indicates thermal decomposition or polymerization.[1]

  • Fix: Lower reaction temperature; ensure inert atmosphere (N2) is maintained rigorously.

Remediation Protocols

If your material is degraded, do not use it for sensitive biological assays.[1] Use the following protocols to purify and stabilize it.

Protocol A: Purification of the Free Base (Distillation)

Use this if you absolutely require the free base form.[1]

  • Setup: Short-path distillation apparatus.

  • Pre-treatment: Add solid KOH pellets to the degraded oil to neutralize any acidic impurities.[1]

  • Vacuum: Apply high vacuum (< 5 mmHg).

  • Heat: Gently heat. Discard the first 5-10% of the distillate (often contains volatile degradation products).[1]

  • Collection: Collect the colorless fraction.

  • Storage: IMMEDIATELY flush with Argon, seal with Parafilm, and store at -20°C.

Protocol B: Conversion to Hydrochloride Salt (The "Gold Standard")

Recommended for long-term storage.[1] The salt is stable for years.[1]

StepActionMechanism
1 Dissolve impure amine in dry Diethyl Ether or Ethanol.Solubilization
2 Cool solution to 0°C in an ice bath.Thermal control
3 Dropwise addition of HCl (4M in Dioxane or anhydrous gas).Protonation (

)
4 A white precipitate will form immediately.[1]Crystallization
5 Filter the solid and wash with cold ether.[1]Removal of oxidized impurities (which stay in solution)
6 Dry under vacuum.[1]Solvent removal

Result: A white, non-hygroscopic solid that resists oxidation.[1]

Troubleshooting Decision Tree

Follow this logic flow to resolve the issue efficiently.

TroubleshootingTree Start Start: Material is Discolored FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base (Liquid) FormCheck->FreeBase Salt HCl Salt (Solid) FormCheck->Salt AgeCheck Is it old (>1 month)? FreeBase->AgeCheck Distill Action: Distill under Vacuum Store under Argon AgeCheck->Distill Yes Convert Action: Convert to HCl Salt (Recommended) AgeCheck->Convert Recurrent Issue SolventCheck Check Solvents/Reagents for Metal Ions Salt->SolventCheck Recryst Action: Recrystallize (EtOH/Ether) SolventCheck->Recryst

Figure 2: Decision support tree for determining the appropriate purification strategy.

References

  • Lawrence, S. A. (2004).[1][3] Amines: Synthesis, Properties and Applications. Cambridge University Press.[1] (General mechanism of amine oxidation and yellowing).[1][3] Link[1]

  • ACS GCI Pharmaceutical Roundtable. (2016). Sulfide Oxidation Reagent Guide. (Mechanisms of sulfide-to-sulfoxide oxidation). Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 77594, 3-Aminotetrahydrothiophene. (Chemical properties and stability data). Link

  • MightyMageXerath et al. (2022).[1] Are amines often yellow? r/Chemistry.[1][4][5][6][7] (Community discussion on N-oxide formation and purification). Link

  • Sigma-Aldrich. (2024).[1] Technical Bulletin: Handling Air-Sensitive Reagents. (Protocols for inert storage). Link

Sources

Technical Guide: Optimization of pH for Thiolan-3-amine Free Base Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

For the successful extraction of Thiolan-3-amine (also known as tetrahydrothiophen-3-amine) from its salt form (e.g., hydrochloride), the aqueous phase must be adjusted to pH 12.0 – 13.0 prior to organic solvent extraction.[1]

While the theoretical pKa of the amine is estimated between 9.5 and 10.0, operating at pH ≥ 12 ensures >99% conversion to the lipophilic free base, maximizing recovery yield.

The Science: Why pH 12?

To troubleshoot extraction efficiency, one must understand the underlying equilibrium. Thiolan-3-amine exists in two states depending on the pH of the solution:

  • The Salt (Protonated, Water-Soluble): At low pH, the nitrogen atom holds an extra proton (

    
    ).[1] It behaves like an ionic salt and dissolves readily in water but not in organic solvents.
    
  • The Free Base (Neutral, Organic-Soluble): At high pH, the amine loses a proton (

    
    ).[1] It becomes neutral and lipophilic, allowing it to migrate into solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
    
The "Sulfur Effect"

Unlike simple cycloalkyl amines (e.g., cyclopentylamine, pKa ~10.6), the sulfur atom in the thiolane ring is electronegative.[1] Through the inductive effect (


), it pulls electron density away from the ring, slightly increasing the acidity of the ammonium ion.[1] Consequently, the pKa of Thiolan-3-amine is likely slightly lower (approx.[1] 9.5–9.8).[1]

The Rule of Thumb: To extract >99% of an amine, the pH must be at least 2 units higher than the pKa.




Therefore, we target pH 12–13 to guarantee complete deprotonation. [1]
Visualization: Species Distribution

The following diagram illustrates the transition from water-soluble salt to organic-soluble free base.

pH_Species_Distribution cluster_acid Acidic Conditions (pH < 9) cluster_base Basic Conditions (pH > 12) Salt R-NH3+ (Cationic Salt) WaterSol Water Soluble (Aqueous Phase) Salt->WaterSol FreeBase R-NH2 (Neutral Free Base) Salt->FreeBase Add Base (NaOH) Deprotonation OrgSol Organic Soluble (DCM/MTBE Phase) FreeBase->OrgSol

Figure 1: The chemical equilibrium shift required for extraction. Adding base drives the species from the left (water-soluble) to the right (organic-soluble).[1]

Standard Operating Procedure (SOP)

Safety Warning: Thiolan-3-amine has a characteristic sulfur odor and may be a skin irritant.[1] Perform all operations in a fume hood.

Materials
  • Base: 2M or 5M NaOH (Sodium Hydroxide) or KOH.[1]

  • Solvent: Dichloromethane (DCM) is preferred for high solubility; MTBE is a greener alternative.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Protocol Steps
  • Dissolution: Dissolve the Thiolan-3-amine salt (e.g., HCl salt) in a minimum volume of distilled water (approx. 5-10 mL per gram).[1]

  • Cooling: Place the vessel in an ice bath. Reason: Neutralization is exothermic.[1] Heat can promote oxidation of the sulfur atom.[1]

  • Basification: Dropwise add NaOH solution while stirring. Monitor pH using a calibrated probe or high-range pH paper.[1]

    • Target: pH 12–13.

    • Note: The solution may become cloudy as the free base oils out.[1]

  • Extraction: Transfer to a separatory funnel. Add 1 volume of organic solvent (DCM).[1] Shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow layers to separate. Collect the organic (bottom for DCM, top for MTBE) layer.[1]

  • Repeat: Re-extract the aqueous layer 2 more times.

  • Drying: Combine organic layers, wash with saturated brine (to remove trapped water), and dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter off the solid drying agent and concentrate the filtrate under reduced pressure (Rotavap).

Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My recovery yield is lower than 80%. What went wrong?

Diagnosis: The most common cause is insufficient pH adjustment during the extraction.

  • The Issue: As the amine moves into the organic phase, the equilibrium in the water phase shifts. If you adjusted the pH to 10.0 initially, it might drop back down as the buffering capacity changes, leaving some amine protonated.

  • The Fix: Check the pH of the aqueous layer after the first extraction. If it has dropped below 11, add more NaOH and re-extract.

Q2: I see a "rag layer" or emulsion between the phases.

Diagnosis: Sulfur compounds can sometimes act as surfactants, stabilizing emulsions.

  • The Fix:

    • Salting Out: Add solid NaCl to the aqueous layer until it is saturated. This increases the ionic strength, forcing the organic compounds out of the water.

    • Filtration: Pass the entire emulsion through a pad of Celite. This breaks the physical bubbles stabilizing the emulsion.

Q3: The product turned yellow/brown after drying.

Diagnosis: Oxidation of the sulfur moiety.[2]

  • The Mechanism: The thioether (

    
    ) in the ring can oxidize to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) upon exposure to air, especially if traces of metal ions are present or if heated.[1]
  • The Fix:

    • Use degassed solvents.[1]

    • Keep the rotavap bath temperature

      
      .[1]
      
    • Store the free base under Nitrogen or Argon at

      
      .[1]
      
Q4: Can I use Sodium Carbonate ( ) instead of NaOH?

Diagnosis: Weak base limitation.[1][3]

  • The Issue: Saturated

    
     reaches a pH of ~11. This is borderline for Thiolan-3-amine.[1] You might leave 5-10% of the product behind as the salt.
    
  • The Fix: Stick to NaOH or KOH to reach pH > 12 reliably.

Workflow Diagram

The following flowchart outlines the logic for the extraction process, including critical decision points.

Extraction_Workflow Start Start: Thiolan-3-amine Salt (Dissolved in Water) Cool Cool to 4°C Start->Cool Adjust Adjust pH with NaOH Cool->Adjust CheckPH Is pH > 12? Adjust->CheckPH AddBase Add more NaOH CheckPH->AddBase No Extract Extract with DCM (3x) CheckPH->Extract Yes AddBase->CheckPH Emulsion Emulsion Formed? Extract->Emulsion Brine Add Brine / Filter Celite Emulsion->Brine Yes Dry Dry Organic Layer (Na2SO4) Emulsion->Dry No Brine->Dry Evap Evaporate Solvent Dry->Evap Finish Product: Free Base Oil Evap->Finish

Figure 2: Logical workflow for the isolation of Thiolan-3-amine free base.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for amine extraction techniques and pH adjustment).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Source for theoretical pKa values and inductive effects of heteroatoms).

  • PubChem Database. (n.d.).[1] Compound Summary: Tetrahydrothiophen-3-amine.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link] (Reference for comparative pKa analysis of sulfur-containing heterocycles).[1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 3-Aminotetrahydrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-aminotetrahydrothiophene (C₄H₉NS, Molar Mass: 103.19 g/mol ). As direct experimental data for this specific compound is not widely published, this comparison guide synthesizes foundational principles of mass spectrometry with data from analogous structures—namely tetrahydrothiophene (THT) and pyrrolidine—to construct a reliable, predictive framework for its fragmentation. This approach is essential for researchers in drug development and chemical analysis who encounter novel or sparsely documented chemical entities.

Introduction: The Scientific Imperative

3-Aminotetrahydrothiophene is a heterocyclic compound of interest in medicinal chemistry and materials science due to its combination of a thioether and a cyclic amine. Accurate structural elucidation is paramount for quality control, metabolite identification, and reaction monitoring. Mass spectrometry, particularly with a robust technique like electron ionization, is a cornerstone of this characterization process.[1] Understanding the fragmentation pattern allows scientists to confirm the compound's identity and distinguish it from isomers and impurities.[2]

This guide will deconstruct the molecule's fragmentation behavior by first examining its constituent parts: the tetrahydrothiophene ring and the amine substituent. By comparing their known fragmentation patterns, we can build a comprehensive picture of the fragmentation pathways unique to the combined structure.

Foundational Principles of Fragmentation

Under electron ionization (EI), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M•+).[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The key fragmentation pathways relevant to 3-aminotetrahydrothiophene are:

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for compounds containing heteroatoms like nitrogen and sulfur.[4] It involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom, resulting in a resonance-stabilized cation.[5][6]

  • Ring Strain-Induced Fragmentation: Five-membered rings, while relatively stable, can undergo ring-opening followed by cleavage to produce characteristic fragment ions.

The "Nitrogen Rule" is a useful guideline, stating that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio.[7] For 3-aminotetrahydrothiophene (C₄H₉NS), the molecular ion is predicted to appear at an odd m/z of 103.

Comparative Analysis: Building a Predictive Model

To predict the fragmentation of 3-aminotetrahydrothiophene, we will compare the established fragmentation patterns of its structural analogs: tetrahydrothiophene and pyrrolidine.

Tetrahydrothiophene (THT), the parent sulfur-containing ring, provides insight into the fragmentation behavior of the core heterocyclic structure.[8][9] Its mass spectrum is characterized by a molecular ion peak (M•+) at m/z 88 and prominent fragments resulting from the loss of small, stable molecules.

  • M•+ at m/z 88: The molecular ion of THT is readily observed.

  • Loss of Ethylene (C₂H₄): A significant fragmentation pathway involves the loss of an ethylene molecule to form a fragment at m/z 60.

  • Loss of a Thioformyl Radical (•CHS): This leads to a fragment at m/z 43.

The fragmentation of the THT ring is driven by the sulfur atom but is less directive than the nitrogen in an amine.

Pyrrolidine, the nitrogen analog of THT, demonstrates the powerful influence of the amine functional group on fragmentation.[10] The dominant fragmentation pathway for cyclic amines is α-cleavage.[7][11]

  • M•+ at m/z 71: The molecular ion is typically strong in cyclic amines.

  • α-Cleavage and Ring Opening: The primary fragmentation involves the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a hydrogen atom to form a stable iminium cation at m/z 70.

  • Loss of Ethylene: Subsequent fragmentation can lead to the loss of ethylene, producing a fragment at m/z 43.

The nitrogen atom's ability to stabilize an adjacent positive charge through resonance makes α-cleavage a highly favored pathway.[4]

Predicted Fragmentation Pattern of 3-Aminotetrahydrothiophene

By combining the fragmentation tendencies of the THT ring and the directing power of the amine group, we can predict the major fragmentation pathways for 3-aminotetrahydrothiophene. The presence of the amine group at the 3-position introduces specific and highly probable cleavage points.

Key Predicted Fragmentation Pathways:

  • Molecular Ion (M•+) at m/z 103: In accordance with the Nitrogen Rule, the molecular ion peak is expected at this odd m/z value.[7]

  • Dominant α-Cleavage: The nitrogen of the amino group will direct cleavage of the adjacent C₂-C₃ and C₃-C₄ bonds. Cleavage of the C₂-C₃ bond is particularly favored as it leads to a highly stabilized, resonance-delocalized cation. This pathway results in the loss of an ethyl radical (•C₂H₅), producing a prominent ion at m/z 74 .

  • Ring Fragmentation initiated by the Thioether: The sulfur atom can also initiate fragmentation. A likely pathway is the cleavage of the C-S bond followed by ring opening. Subsequent loss of ethylene (C₂H₄) from this opened structure would lead to a fragment at m/z 75 .

  • Loss of Ammonia (NH₃): While less common than α-cleavage, the elimination of the amino group as a neutral ammonia molecule could occur, leading to a fragment at m/z 86 .

  • Formation of smaller fragments: Further fragmentation of the primary ions would lead to smaller characteristic ions, such as the ion at m/z 44 resulting from the cleavage of the bond between C3 and C4, followed by the loss of a C₂H₃S radical.

m/zProposed Structure/FragmentFragmentation Pathway
103[C₄H₉NS]•+Molecular Ion
86[C₄H₆S]•+Loss of •NH₃
74[C₃H₈N]•+α-Cleavage, loss of •C₂H₃S
60[C₂H₄S]•+Ring fragmentation, loss of C₂H₅N
44[C₂H₆N]+α-Cleavage at C₃-C₄, loss of •C₂H₃S
Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for 3-aminotetrahydrothiophene.

G cluster_main Primary Fragmentation Pathways M Molecular Ion (M•+) m/z = 103 F86 Fragment m/z = 86 M->F86 - NH₃ F74 Fragment m/z = 74 M->F74 α-Cleavage (- •C₂H₃S) F44 Fragment m/z = 44 F74->F44 Further Fragmentation

Caption: Predicted major fragmentation pathways of 3-aminotetrahydrothiophene.

G cluster_alpha α-Cleavage Mechanism mol_ion [C₄H₉NS]•+ (m/z 103) radical_loss Loss of •C₂H₃S radical mol_ion->radical_loss fragment_74 [C₂H₆N]+ (m/z 74) (Resonance Stabilized) radical_loss->fragment_74

Caption: Visualization of the dominant α-cleavage pathway.

Experimental Protocol: A Self-Validating System

To empirically validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.

Objective: To acquire the electron ionization mass spectrum of 3-aminotetrahydrothiophene.

Methodology:

  • Sample Preparation:

    • Prepare a 100 ppm solution of 3-aminotetrahydrothiophene in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Ensure the sample is free of particulate matter by filtering if necessary.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 200.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Rationale for Choices:

  • The use of a standard non-polar GC column is suitable for this relatively small and polar molecule.

  • A 70 eV ionization energy is the standard for EI-MS, as it provides reproducible fragmentation patterns that are comparable to library spectra.

  • The temperature program is designed to ensure good chromatographic separation and peak shape.

Conclusion

While a definitive mass spectrum for 3-aminotetrahydrothiophene requires experimental validation, a robust and scientifically sound prediction of its fragmentation pattern can be achieved through comparative analysis of its structural components. The dominant fragmentation pathway is predicted to be α-cleavage directed by the amine group, leading to a base peak at m/z 74. Other significant fragments are expected from ring fragmentation and the loss of small neutral molecules. This predictive guide serves as a valuable resource for researchers, enabling them to approach the analysis of this and similar molecules with a strong theoretical foundation.

References

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Thiophene, tetrahydro-. Retrieved from [Link]

  • NIST. (n.d.). Thiophene. Retrieved from [Link]

  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • ACS Publications. (n.d.). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrothiophene. Retrieved from [Link]

Sources

Comparing reactivity of 3-aminotetrahydrofuran and 3-aminotetrahydrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold Decision"

In medicinal chemistry, the choice between 3-aminotetrahydrofuran (3-ATHF) and 3-aminotetrahydrothiophene (3-ATHT) is rarely about simple bioisosterism; it is a decision that dictates the entire downstream synthetic strategy.[1]

While both scaffolds offer a saturated 5-membered heterocycle with a 3-amino handle, their reactivities diverge sharply due to the "Hard/Soft" nature of the heteroatom.

  • 3-ATHF (Oxygen): A robust, "hard" ether.[1][2] It behaves largely like a polar alkyl amine with lowered basicity.[2] It is compatible with oxidative conditions and transition metal catalysis (hydrogenation).[2]

  • 3-ATHT (Sulfur): A reactive, "soft" thioether.[1][2] It is a metabolic liability (S-oxidation) and a synthetic "poison" for heterogeneous catalysts (Pd/C).[1] However, it offers unique opportunities for neighboring group participation (NGP) and further functionalization (oxidation to sulfones).[2]

The Bottom Line: Use 3-ATHF for standard library synthesis and lead optimization where stability is paramount. Reserve 3-ATHT for specific target interactions (e.g., zinc-binding metalloenzymes) or when the sulfone/sulfoxide derivative is the actual target.

Electronic & Physical Profile

To understand the reactivity, we must look at the underlying physical organic chemistry.

Feature3-Aminotetrahydrofuran (3-ATHF)3-Aminotetrahydrothiophene (3-ATHT)Impact on Reactivity
Heteroatom Oxygen (Hard Base)Sulfur (Soft Base)Determines metal affinity and oxidation potential.[1]
Electronegativity 3.44 (Pauling)2.58 (Pauling)Oxygen exerts a stronger -I (inductive) effect.[1][2]
Amine Basicity Lower (

)
Higher (

)*
3-ATHF is less nucleophilic due to electron withdrawal by O.
H-Bonding Strong AcceptorWeak Acceptor3-ATHF is more soluble in water/polar solvents.[1]
Ring Conformation Envelope (dynamic)Envelope (more puckered)Sulfur's larger radius (1.02 Å vs 0.73 Å) changes the vector of the amine.

*Estimated based on general trends between ether/thioether amines.

The Inductive Effect & Nucleophilicity

The oxygen atom in 3-ATHF is significantly more electronegative than the sulfur in 3-ATHT. Through the


-framework, oxygen pulls electron density away from the C3-amine (the -I effect).[1]
  • Consequence: The lone pair on the nitrogen of 3-ATHF is less available. In nucleophilic attacks (e.g.,

    
     on alkyl halides), 3-ATHT is the superior nucleophile , but 3-ATHF is often sufficient for standard amide couplings.
    

Synthetic Reactivity & Chemo-selectivity[1]

This section details how these differences manifest in the flask.

Amide Coupling (The Baseline)

Both amines couple readily with carboxylic acids using standard reagents (HATU, EDC/HOBt).

  • 3-ATHF: No special precautions needed.[1][2]

  • 3-ATHT: generally stable, but avoid hyper-valent iodine coupling reagents or harsh acidic conditions that might promote ring opening via episulfonium formation.[1][2]

The "Kill Zone": Oxidation & Catalysis

This is where the two molecules diverge completely.

A. Oxidation Sensitivity[2]
  • 3-ATHF: Inert to standard oxidants (mCPBA,

    
    , 
    
    
    
    ).[1][2] The ether linkage is stable.[2]
  • 3-ATHT: Highly sensitive.[1][2] Treatment with mCPBA yields the sulfoxide (1 eq) or sulfone (2 eq). This is often an intended transformation (to increase polarity), but if the goal is to keep the sulfide intact, oxidants must be strictly excluded.

B. Catalyst Poisoning (Hydrogenation)[2]
  • 3-ATHF: Compatible with Pd/C,

    
    , and Raney Nickel.[1][2] You can hydrogenate a Cbz-protected amine or a nitro group on a 3-ATHF scaffold without issue.[1][2]
    
  • 3-ATHT: Fatal to Pd/C. The sulfur atom's lone pairs coordinate irreversibly to the active metal sites, poisoning the catalyst.

    • Workaround: Use dissolving metal reductions (Na/NH3) or chemical reductants (

      
      , Fe/AcOH) if you must reduce a functional group in the presence of the sulfide.
      
Neighboring Group Participation (NGP)

Under conditions where a leaving group is generated at the C2 or C4 position:

  • 3-ATHT: The sulfur atom can displace the leaving group intramolecularly to form a highly reactive episulfonium ion . This leads to scrambling of stereochemistry or ring contraction/expansion.[2]

  • 3-ATHF: The oxygen is a poorer nucleophile; oxonium formation is energetically much more difficult, making the ring stereochemically robust.

Visualizing the Reactivity Logic

The following diagram illustrates the decision pathways and chemical outcomes when working with these scaffolds.

ReactivityComparison Start Select Scaffold ATHF 3-Aminotetrahydrofuran (Oxygen) Start->ATHF ATHT 3-Aminotetrahydrothiophene (Sulfur) Start->ATHT Amide Amide Coupling (HATU/EDC) ATHF->Amide Hydro Hydrogenation (H2, Pd/C) ATHF->Hydro Oxid Oxidation (mCPBA) ATHF->Oxid ATHT->Amide ATHT->Hydro ATHT->Oxid Prod_Amide_O Stable Amide Amide->Prod_Amide_O Prod_Amide_S Stable Amide Amide->Prod_Amide_S Prod_Hydro_O Success: Clean Reduction Hydro->Prod_Hydro_O Prod_Hydro_S FAILURE: Catalyst Poisoning Hydro->Prod_Hydro_S Prod_Oxid_O No Reaction (Stable Ether) Oxid->Prod_Oxid_O Prod_Oxid_S Side Reaction: Sulfoxide/Sulfone Oxid->Prod_Oxid_S

Figure 1: Decision tree highlighting the divergent reactivity under reduction and oxidation conditions.[1]

Experimental Protocols

The following protocols demonstrate the "Stress Test" differentiating these two scaffolds.

Protocol A: Selective Amide Coupling (Control)

Applicable to both 3-ATHF and 3-ATHT.[1]

  • Dissolve carboxylic acid (1.0 eq) in DMF (0.1 M).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.

  • Add amine (3-ATHF or 3-ATHT, 1.1 eq).

  • Monitor by LCMS. Both reactions typically reach completion < 1 hour.[2]

  • Workup: Dilute with EtOAc, wash with Sat.

    
    , Water, Brine.[2]
    
  • Result: Both yield the amide in >85% yield.

Protocol B: The Oxidation Stress Test (Differentiation)

Demonstrates the liability of the Thiophene scaffold.

  • Dissolve the amide product (from Protocol A) in DCM (0.1 M).

  • Cool to 0°C in an ice bath.

  • Add mCPBA (1.1 eq).[1][2]

  • Stir for 30 minutes at 0°C, then warm to RT.

  • Analyze by LCMS/TLC.

Results:

  • 3-ATHF Derivative: LCMS shows M+1 (Parent mass).[1][2] No change. The ether is stable.[2][3]

  • 3-ATHT Derivative: LCMS shows M+17 (Sulfoxide) or M+33 (Sulfone).[1][2] The starting material is consumed.[2]

Protocol C: Hydrogenation Compatibility

Demonstrates Catalyst Poisoning.

  • Substrate: Use a Cbz-protected version of the amine (Cbz-3-ATHF and Cbz-3-ATHT).[1]

  • Solvent: MeOH.

  • Catalyst: 10 wt% Pd/C (10% loading).

  • Conditions:

    
     balloon, RT, 2 hours.
    

Results:

  • Cbz-3-ATHF: Full conversion to free amine (3-ATHF) + Toluene.

  • Cbz-3-ATHT: 0% Conversion. Starting material recovered. The sulfur poisoned the Pd surface immediately.

References

  • LookChem. (n.d.).[2] 3-Aminotetrahydrofuran Properties and pKa Prediction. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Sterics vs Electronics. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2] m-CPBA Oxidation of Sulfides to Sulfoxides and Sulfones. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (PMC). (2013).[2] Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines (Catalyst Poisoning Mechanisms). Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2023). Sulfur as a Catalyst Poison in Hydrogenation Reactions. Retrieved October 26, 2023, from [Link]

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A Senior Application Scientist's Guide to the Validation of Chiral Purity for (R)-Thiolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Enantiomeric Fidelity

(R)-Thiolan-3-amine hydrochloride is a crucial chiral building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its stereochemical integrity is not merely a matter of chemical purity but a fundamental determinant of a drug candidate's efficacy and safety profile. The presence of its stereoisomer, (S)-Thiolan-3-amine, can introduce pharmacological ambiguity, leading to reduced therapeutic effect, altered pharmacokinetic profiles, or unforeseen toxicity. Consequently, the rigorous validation of its chiral purity is a non-negotiable cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of analytical methodologies for quantifying the enantiomeric excess (e.e.) of (R)-Thiolan-3-amine. We move beyond a simple listing of techniques to explain the causality behind methodological choices, offering field-proven insights into method development and validation. The protocols described herein are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure trustworthiness and scientific integrity.[1][2][3][4][5][6]

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a significant challenge. Effective analysis hinges on creating a transient diastereomeric interaction, which can be achieved through two primary strategies: using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[7][8] For robust, routine quality control, direct separation on a CSP is overwhelmingly the preferred industrial approach due to its simplicity, reproducibility, and ease of validation.[9][10]

(R)-Thiolan-3-amine, as a primary amine, presents specific challenges including strong interactions with residual silanol groups on silica-based columns, which can lead to poor peak shape and inaccurate quantification. Furthermore, its lack of a strong chromophore necessitates sensitive detection methods or derivatization to enhance its ultraviolet (UV) absorbance. A successful method must therefore not only provide chiral recognition but also mitigate these analytical hurdles.

Comparative Analysis of Chiral Separation Methodologies

The choice of analytical technique is a critical decision dictated by factors such as required sensitivity, sample throughput, and available instrumentation. Here, we compare the most powerful and widely adopted techniques for the chiral analysis of primary amines.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the gold standard for enantiomeric purity determination in the pharmaceutical industry.[11][12] Its versatility, robustness, and high resolution make it the premier choice.

  • Mechanism & Rationale: CSPs are packed with a chiral selector covalently bonded to a support (typically silica). As the racemic mixture passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the chiral selector. The difference in the stability of these complexes leads to differential retention times, resulting in separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and have demonstrated broad success in resolving various chiral molecules, including primary amines.[10][13]

  • Key Experimental Choices:

    • CSP Selection: For primary amines like Thiolan-3-amine, polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points.[10][14] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.

    • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) are typically employed.[13] The inclusion of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is crucial. This additive acts as a silanol-masking agent, competitively binding to active sites on the silica support to prevent peak tailing of the basic amine analyte, thereby ensuring symmetrical peaks and accurate integration.[15]

    • Detection: Due to the weak UV absorbance of Thiolan-3-amine, detection can be challenging. A low wavelength (e.g., 210-220 nm) on a UV detector may suffice. For higher sensitivity, coupling the HPLC to a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) is effective. Alternatively, pre-column derivatization with a chromophore-containing reagent like p-toluenesulfonyl chloride (PTSC) can be employed to significantly enhance UV detectability.[14][16]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[15]

  • Mechanism & Rationale: SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It offers lower viscosity and higher diffusivity than liquid mobile phases, leading to faster analysis times and reduced solvent consumption. The separation principles on CSPs are analogous to HPLC. Crown ether-derived CSPs have shown particular utility for primary amines in SFC.[17]

  • Key Experimental Choices: SFC often provides improved peak shapes for basic compounds compared to normal-phase HPLC.[15] The mobile phase typically consists of CO2 with a polar co-solvent (modifier) like methanol. Additives similar to those in HPLC (e.g., TEA) are used to improve peak symmetry.[15]

Gas Chromatography (GC) on Chiral Stationary Phases

GC is a high-resolution technique, but its application to (R)-Thiolan-3-amine hydrochloride requires careful consideration.[18][19]

  • Mechanism & Rationale: The analyte must be volatile and thermally stable. As a salt, Thiolan-3-amine hydrochloride is non-volatile. Therefore, derivatization is mandatory. The free base must be generated and then derivatized, for instance, with trifluoroacetic anhydride, to create a volatile, stable derivative suitable for GC analysis.[20] Separation is then achieved on a capillary column coated with a chiral selector, often a cyclodextrin derivative.[18][21]

  • Key Experimental Choices: This multi-step process (salt to free base to derivative) introduces potential sources of error and variability. While GC can offer exceptional resolution, the complexity of sample preparation makes it less desirable for high-throughput QC environments compared to HPLC or SFC.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.[22][23]

  • Mechanism & Rationale: Separation in CE is based on the differential migration of ions in an electric field. For chiral separations, a chiral selector (e.g., a cyclodextrin or crown ether) is added to the background electrolyte.[22][24] The enantiomers form transient inclusion complexes with the selector, altering their effective charge-to-size ratio and thus their electrophoretic mobility, leading to separation.[25][26]

  • Key Experimental Choices: CE is particularly well-suited for polar and charged molecules like amine hydrochlorides.[22] Method development involves optimizing the type and concentration of the chiral selector, buffer pH, and applied voltage. While powerful, achieving the same level of robustness and reproducibility as modern HPLC can require more specialized expertise.

Method Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the chiral analysis of (R)-Thiolan-3-amine.

Parameter HPLC-CSP SFC-CSP GC-CSP (with Derivatization) Capillary Electrophoresis
Resolution (Rs) Excellent (>2.0 achievable)Excellent (>2.0 achievable)Very High (>3.0 achievable)High to Very High
Analysis Time 5 - 15 min2 - 8 min (Fastest) 10 - 25 min5 - 20 min
Sample Prep Simple (Dissolve & Inject) Simple (Dissolve & Inject)Complex (Requires Derivatization) Simple (Dissolve & Inject)
Solvent Consumption ModerateLow (Green Chemistry) Very LowVery Low
Robustness for QC Excellent (Industry Standard) Very GoodGoodGood to Moderate
Pros Highly versatile, robust, widely available.Fast, low solvent use, good for basic compounds.Highest resolving power.Low sample/reagent use, orthogonal technique.
Cons Higher solvent cost/disposal.Requires specialized instrumentation.Complex sample prep, potential for side reactions.Can be less robust than HPLC, sensitive to matrix.

Recommended Workflow & Validation Protocol

Based on the comparative analysis, Chiral HPLC with a polysaccharide-based CSP is the recommended primary method for its balance of performance, robustness, and ease of use in a regulated environment.

Overall Method Selection & Validation Workflow

The following diagram outlines the logical flow from initial assessment to a fully validated method ready for routine use.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization ((R)-Thiolan-3-amine HCl) B Select Primary Technique (Recommend HPLC-CSP) A->B C Screen CSPs & Mobile Phases (Polysaccharide Columns) B->C D Optimize Conditions (Resolution > 2.0, Tailing < 1.5) C->D E Specificity (Peak Purity, Resolution from Impurities) D->E Proceed to Validation F LOD & LOQ for (S)-Enantiomer E->F G Linearity & Range F->G H Accuracy (% Recovery of Spiked (S)-Enantiomer) G->H I Precision (Repeatability & Intermediate) H->I J Robustness I->J K Validated Method for Routine QC Analysis J->K Implement for Routine Use

Caption: Logical workflow for chiral method development and validation.

Detailed Experimental Protocol: Chiral HPLC-UV Method

This protocol provides a robust starting point for the validation of (R)-Thiolan-3-amine hydrochloride.

1. Instrumentation and Materials:

  • HPLC system with UV/Vis detector (e.g., Agilent 1260, Waters Alliance).

  • Chiral Stationary Phase: Chiralpak® AD-H , 250 x 4.6 mm, 5 µm.

  • (R)-Thiolan-3-amine HCl Reference Standard.

  • (S)-Thiolan-3-amine HCl Reference Standard (or a racemic mixture).

  • HPLC-grade Hexane, Ethanol, and Diethylamine (DEA).

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Ethanol / DEA (85 : 15 : 0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase.

  • System Suitability Solution (Racemic): Accurately weigh and dissolve a racemic mixture of Thiolan-3-amine HCl (or a 1:1 mixture of R and S enantiomers) in diluent to a final concentration of ~0.5 mg/mL. Causality: This solution is critical to demonstrate that the system can separate the two enantiomers, with a resolution (Rs) typically required to be ≥ 2.0.

  • Test Sample Solution: Accurately weigh and dissolve the (R)-Thiolan-3-amine HCl sample in diluent to a final concentration of ~0.5 mg/mL.

4. Validation Protocol (ICH Q2(R1) Framework)

The validation process must demonstrate that the analytical procedure is suitable for its intended purpose.[3][4]

G A Start Validation B Specificity Inject blank, R-std, S-std, racemic std. Ensure no interference at retention times. A->B C LOD & LOQ Determine for (S)-enantiomer via signal-to-noise or calibration curve slope. B->C D Linearity Prepare (S)-enantiomer standards at 5 levels (e.g., LOQ to 1.0% of test conc.). Plot peak area vs. conc. C->D E Accuracy Spike (R)-enantiomer sample with known amounts of (S)-enantiomer at 3 levels (e.g., LOQ, 0.5%, 1.0%). Calculate % recovery. D->E F Precision Repeatability: 6 replicate injections of spiked sample. Intermediate: Repeat on different day/analyst/instrument. E->F G Robustness Vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). Check system suitability. F->G H Validation Complete G->H

Caption: Step-by-step workflow for HPLC method validation per ICH Q2(R1).

  • Specificity: The method must be able to unequivocally assess the (R)-enantiomer in the presence of its (S)-counterpart and any other potential impurities. This is confirmed by injecting a blank, individual enantiomers, a racemic mixture, and the test sample to ensure baseline resolution.

  • Limit of Quantitation (LOQ): This is the lowest amount of the (S)-enantiomer that can be reliably quantified with acceptable precision and accuracy.[27] It is crucial for setting specification limits for the unwanted enantiomer. The LOQ for the (S)-enantiomer should be determined, typically aiming for a level around 0.05% to 0.1% of the nominal concentration of the main (R)-enantiomer.

  • Linearity: The method's response must be linear over a range that brackets the specification limit for the (S)-enantiomer. A typical range is from the LOQ to 150% of the specification limit (e.g., from 0.05% to 1.5%).[4]

  • Accuracy: Accuracy is demonstrated by spiking the pure (R)-enantiomer sample with known amounts of the (S)-enantiomer at different levels (e.g., LOQ, 100%, and 150% of the specification limit) and calculating the percent recovery.[4]

  • Precision:

    • Repeatability: Assesses precision over a short interval by performing multiple analyses (n=6) of a single spiked sample.

    • Intermediate Precision: Evaluates the method's performance under typical lab variations by having the analysis performed by different analysts on different days or with different equipment.

  • Robustness: Deliberate, minor variations are made to method parameters (e.g., mobile phase composition, flow rate, temperature) to demonstrate the method's reliability during normal usage.

Conclusion and Recommendations

For the routine, high-integrity validation of chiral purity for (R)-Thiolan-3-amine hydrochloride, a chiral HPLC method utilizing a polysaccharide-based chiral stationary phase is the most authoritative and trustworthy approach. Its established robustness, high resolving power, and straightforward sample preparation make it ideally suited for the rigorous demands of pharmaceutical development and quality control. While SFC offers advantages in speed and sustainability, and GC and CE provide high efficiency, the simplicity and proven track record of HPLC make it the primary recommendation.

The successful implementation of this method is contingent upon a comprehensive validation study adhering to ICH Q2(R1) guidelines. This ensures not only the scientific soundness of the data but also its compliance with global regulatory expectations, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Beutler, J., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Separations Technology. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available at: [Link]

  • Pataj, Z., et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Dong, M. W. (2013). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Chromatography Online. Available at: [Link]

  • Wikipedia contributors. (n.d.). Chiral analysis. Wikipedia. Available at: [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International - Chromatography Online. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Krupčík, J., et al. (2020). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]

  • Sanchez-Ponce, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Luminescence. Available at: [Link]

  • Ilisz, I., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. Available at: [Link]

  • Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. Available at: [Link]

  • Heuermann, M., & Blaschke, G. (1995). Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector. Analytical Chemistry. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. Available at: [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Llewellyn, O., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanates. Semantic Scholar. Available at: [Link]

  • Nardi, A., et al. (1995). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed. Available at: [Link]

  • Goudreau, B., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]

  • Fuchs, S., & Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]

  • Hyun, M. H., et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society. Available at: [Link]

  • Mehta, A. C. (1998). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • De Kaste, D. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Available at: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • Wikipedia contributors. (n.d.). Capillary electrophoresis. Wikipedia. Available at: [Link]

  • Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • European Medicines Agency. (2022). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. EMA. Available at: [Link]

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A Comprehensive Guide to the Elemental Analysis of C4H10ClNS: Theoretical Values and Experimental Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is a cornerstone of drug development and scientific advancement. Elemental analysis stands as a fundamental technique in this process, providing a quantitative measure of a compound's elemental composition. This guide offers an in-depth look at the expected elemental analysis values for the molecular formula C4H10ClNS and explores the experimental methodologies employed to validate these theoretical calculations.

Theoretical Elemental Composition of C4H10ClNS

The first step in elemental analysis is the calculation of the theoretical percentage of each element within the molecule. This is determined by the atomic masses of the constituent elements and the molecular weight of the compound.

To begin, the molecular weight of C4H10ClNS is calculated using the atomic masses of its components: Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Sulfur (S). Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) and other scientific bodies, the following values are used for the calculation:

  • Carbon (C): 12.011 u[1][2]

  • Hydrogen (H): 1.008 u[1][3][4][5]

  • Chlorine (Cl): 35.45 u[6][7]

  • Nitrogen (N): 14.007 u[1][8][9]

  • Sulfur (S): 32.06 u[10][11]

The molecular weight (MW) is calculated as follows:

MW = (4 * 12.011) + (10 * 1.008) + (1 * 35.45) + (1 * 14.007) + (1 * 32.06) MW = 48.044 + 10.080 + 35.45 + 14.007 + 32.06 MW = 139.641 g/mol

With the molecular weight established, the theoretical percentage of each element can be determined:

  • Carbon (%C): (48.044 / 139.641) * 100 = 34.40%

  • Hydrogen (%H): (10.080 / 139.641) * 100 = 7.22%

  • Chlorine (%Cl): (35.45 / 139.641) * 100 = 25.38%

  • Nitrogen (%N): (14.007 / 139.641) * 100 = 10.03%

  • Sulfur (%S): (32.06 / 139.641) * 100 = 22.96%

These theoretical values serve as the benchmark against which experimental results are compared.

Data Summary: Theoretical vs. Expected Experimental Values

The following table summarizes the theoretical elemental composition of C4H10ClNS and provides a column for researchers to input their experimental findings for direct comparison. A widely accepted tolerance for experimental results in elemental analysis is ±0.4% from the theoretical value.

ElementAtomic Mass (u)Molar Mass Contribution ( g/mol )Theoretical Percentage (%)Experimental Percentage (%)Deviation (%)
Carbon (C)12.01148.04434.40
Hydrogen (H)1.00810.0807.22
Chlorine (Cl)35.4535.4525.38
Nitrogen (N)14.00714.00710.03
Sulfur (S)32.0632.0622.96
Total 139.641 100.00

Experimental Methodologies for Elemental Analysis

The determination of the elemental composition of a compound like C4H10ClNS is typically achieved through a combination of analytical techniques. The most common and reliable method for carbon, hydrogen, nitrogen, and sulfur is combustion analysis. The determination of chlorine requires a separate analytical approach.

Combustion analysis is a robust and widely used technique for determining the elemental composition of organic compounds. The underlying principle involves the complete combustion of a small, precisely weighed sample in a controlled environment.

Experimental Workflow:

CombustionAnalysis cluster_sample_prep Sample Preparation cluster_combustion Combustion cluster_separation Gas Separation cluster_detection Detection cluster_analysis Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Foil Sample->Encapsulate Precision is key Furnace High-Temperature Furnace (~900-1000°C) with O2 Encapsulate->Furnace Introduce to system GC_Column Gas Chromatography Column Furnace->GC_Column Combustion gases (CO2, H2O, N2, SO2) TCD Thermal Conductivity Detector (TCD) GC_Column->TCD Separated gases Software Integration Software TCD->Software Electrical signal Calculation Calculate % Element Software->Calculation Peak area integration ChlorineAnalysis cluster_sample_prep_cl Sample Preparation cluster_combustion_cl Combustion cluster_analysis_cl Analysis cluster_calculation_cl Data Calculation Sample_Cl Weigh Sample Wrap Wrap in Ashless Filter Paper Sample_Cl->Wrap Flask Oxygen-Filled Flask with Absorbing Solution Wrap->Flask Ignite and combust IC Ion Chromatography Flask->IC Transfer absorbing solution Titration Potentiometric Titration Flask->Titration Alternative analysis Calculation_Cl Calculate % Chlorine IC->Calculation_Cl Titration->Calculation_Cl

Sources

Safety Operating Guide

Comprehensive Disposal Guide: Thiolan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal procedures for Thiolan-3-amine hydrochloride (also known as 3-Aminotetrahydrothiophene hydrochloride).

This protocol is designed for research environments where chemical hygiene and "stench" management are critical. It prioritizes the prevention of fugitive emissions that can trigger false alarms or building evacuations due to the sulfur-based odor profile of the free base.

Chemical Profile & Risk Assessment

Before initiating disposal, the chemical state must be verified. While the hydrochloride salt is generally stable and odorless, exposure to moisture or high pH environments can liberate the free amine, resulting in a potent, mercaptan-like stench.

PropertySpecification
Chemical Name This compound
Synonyms 3-Aminotetrahydrothiophene HCl; 3-Tetrahydrothiophenamine HCl
CAS Number 54518-86-6 (Salt) / 4543-95-7 (Free Base)
Physical State White to off-white crystalline solid
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Operational Risk Stench Potential: High if hydrolyzed or neutralized.[1][2][3][4][5]
Personal Protective Equipment (PPE) Matrix
ZoneEquipment RequirementRationale
Ocular Chemical Splash GogglesPrevents corneal damage from acidic salt dust.
Dermal Nitrile Gloves (Double gloving recommended)Standard barrier protection; sulfur compounds can permeate latex.
Respiratory Fume Hood (Face Velocity > 100 fpm)Mandatory. Do not handle on open benchtops.
Body Lab Coat (Buttoned) + Closed-toe ShoesPrevents skin contact with particulates.

Waste Segregation & Classification

Proper segregation is the single most effective safety control. This compound must never be disposed of down the drain.[6][7]

Classification Logic
  • RCRA Status: Non-listed (Not P-list or U-list), but treated as Hazardous Waste due to toxicity and irritant characteristics.

  • Waste Stream: Solid Organic Waste (Sulfur-Containing).

  • Incompatibility:

    • Strong Oxidizers: Risk of exothermic reaction and SOx generation.

    • Bases (Caustics): Will instantly liberate the free amine (stench event).

    • Acids: Generally compatible, but segregation is best practice.

Disposal Decision Tree

The following logic gate ensures the material ends up in the correct waste stream.

DisposalLogic Start Waste Generation: Thiolan-3-amine HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid StandardRoute Standard Hazardous Waste Solid->StandardRoute ContamCheck Is it mixed with Oxidizers? Liquid->ContamCheck Yes Yes ContamCheck->Yes No No ContamCheck->No OxidizerRoute High Hazard Route: Contact EHS Immediately PackSolid Double Bag (Polyethylene) Seal in Stench-Proof Container StandardRoute->PackSolid If Solid PackLiquid Collect in Glass/HDPE Bottle Segregate from Oxidizers StandardRoute->PackLiquid If Liquid Label Label: 'Hazardous Waste - Sulfur Stench' Do NOT Autoclave PackSolid->Label PackLiquid->Label Yes->OxidizerRoute No->StandardRoute

Figure 1: Logical flow for determining the correct waste stream and packaging requirements.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • Work in a Fume Hood: All transfers must occur inside a certified chemical fume hood.

  • Prepare Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

    • Pro-Tip: For sulfur compounds, secondary containment (a bag within a jar) is highly recommended to trap odors.

Phase 2: Waste Transfer
  • Solids: Transfer the solid waste into a clear polyethylene bag. Twist and tape the bag shut, then place it inside the rigid container.

  • Liquids: If the material is in solution, pour it into the waste container using a funnel.

    • Critical Warning: Do not mix with basic waste (pH > 7). If the solution is basic, verify pH and cautiously acidify to pH 4-5 using dilute HCl to lock the amine in its salt form (odorless) before disposal.

Phase 3: Labeling & Storage
  • Apply Label: Affix a hazardous waste label.

  • Mandatory Fields:

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".

    • Special Note: Write "STENCH - SULFUR" in the comments section. This alerts waste handlers to not open the container outside a ventilated area.[8][9]

  • Cap Tightness: Ensure the cap is hand-tight. Do not over-torque, but ensure the seal is complete.

Emergency Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent odor migration.

SpillResponse Spill Spill Detected Evacuate Alert Area & Isolate Perimeter Spill->Evacuate PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Evacuate->PPE Absorb Cover with Absorbent Pads or Vermiculite PPE->Absorb Neutralize Do NOT use Bleach/Oxidizers (Risk of Reaction) Absorb->Neutralize Caution Collect Sweep into Double Bag (Seal Immediately) Absorb->Collect Clean Wash Surface with Soap & Water Collect->Clean

Figure 2: Workflow for managing spills. Note the prohibition on strong oxidizers during cleanup.

Decontamination Solution: For final surface cleaning after bulk removal, use a dilute surfactant solution (soapy water). Avoid using bleach (sodium hypochlorite) directly on the bulk salt, as this can cause rapid oxidation and heat generation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522918, Thiolan-3-amine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.